aculene D
Description
This compound is a natural product found in Aspergillus aculeatus with data available.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H20O2 |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
(3aR,8S,8aR)-3-ethyl-8-hydroxy-6,8a-dimethyl-3a,4,7,8-tetrahydroazulen-1-one |
InChI |
InChI=1S/C14H20O2/c1-4-10-8-13(16)14(3)11(10)6-5-9(2)7-12(14)15/h5,8,11-12,15H,4,6-7H2,1-3H3/t11-,12+,14-/m1/s1 |
InChI Key |
IIQOUDJDCRTCJY-MBNYWOFBSA-N |
Isomeric SMILES |
CCC1=CC(=O)[C@@]2([C@@H]1CC=C(C[C@@H]2O)C)C |
Canonical SMILES |
CCC1=CC(=O)C2(C1CC=C(CC2O)C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Aculene D from Aspergillus aculeatus: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the discovery and isolation of Aculene D, a nordaucane-type sesquiterpenoid, from the filamentous fungus Aspergillus aculeatus. This compound has garnered interest for its biological activities, including the inhibition of bacterial quorum sensing. This document details the experimental protocols for the fermentation of Aspergillus aculeatus, followed by the extraction, isolation, and purification of this compound. Furthermore, it presents the key analytical data that were instrumental in its structural elucidation. Visual diagrams of the isolation workflow and the general biosynthetic pathway of sesquiterpenoids are provided to facilitate a deeper understanding of the processes.
Introduction
The genus Aspergillus is a rich source of structurally diverse and biologically active secondary metabolites. Aspergillus aculeatus, a member of the black Aspergilli, is known for producing a variety of natural products, including antibiotics, enzyme inhibitors, and toxins. Among these are the aculenes, a family of sesquiterpenoids. This compound, a nordaucane derivative, was first reported as a metabolite of this fungus in a study that also identified several related compounds.[1] This guide serves as a technical resource for researchers interested in the natural product chemistry of Aspergillus aculeatus and the methodologies required for the isolation of this compound.
Fermentation and Extraction
The production of this compound is initiated through the cultivation of Aspergillus aculeatus on a solid agar medium. Following an incubation period that allows for fungal growth and metabolite production, the fungal culture is extracted to obtain a crude mixture of secondary metabolites.
Experimental Protocol: Fungal Fermentation and Extraction
-
Fungal Strain: Aspergillus aculeatus ATCC16872 is utilized for the production of this compound.
-
Fermentation Medium: The fungus is cultivated on a solid agar medium. While the specific composition of the medium used in the original isolation is not detailed, a common medium for secondary metabolite production in Aspergillus is Yeast Extract Sucrose (YES) agar.
-
Incubation: The fungal strain is incubated at 25°C for a period of seven days in darkness to optimize the production of secondary metabolites.
-
Extraction:
-
The solid agar culture is macerated and submerged in a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) for 24 hours. This process is repeated to ensure thorough extraction.
-
The solvent from the combined extracts is removed under reduced pressure (in vacuo) to yield a solid residue.
-
This residue is then suspended in water and partitioned three times with ethyl acetate (EtOAc).
-
The combined ethyl acetate layers are evaporated in vacuo to yield the final crude extract containing this compound and other metabolites.
-
Isolation and Purification of this compound
The separation of this compound from the complex crude extract is achieved through a multi-step chromatographic process. This involves initial fractionation by silica gel column chromatography followed by final purification using preparative high-performance liquid chromatography (HPLC).
Experimental Protocol: Chromatographic Purification
-
Silica Gel Column Chromatography:
-
The crude extract is loaded onto a silica gel column (230-400 mesh).
-
The column is eluted with a stepwise gradient of increasing polarity using mixtures of CH₂Cl₂ and MeOH. A typical gradient might involve the following fractions:
-
Fraction A: 100% CH₂Cl₂
-
Fraction B: 95:5 CH₂Cl₂/MeOH
-
Fraction C: 90:10 CH₂Cl₂/MeOH
-
Fraction D: 70:30 CH₂Cl₂/MeOH
-
-
Fractions are collected and analyzed, for example by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to identify those containing the target compound. In the original study, the fraction eluted with 90:10 CH₂Cl₂/MeOH contained the majority of the sesquiterpenoids, including this compound.
-
-
Preparative Reversed-Phase HPLC:
-
The enriched fraction from the silica gel column is further purified using preparative reversed-phase HPLC.
-
A C18 column is typically used for the separation of sesquiterpenoids.
-
The mobile phase consists of a gradient of acetonitrile (MeCN) in water.
-
The elution of compounds is monitored by a UV detector, and fractions corresponding to the peak of this compound are collected.
-
The solvent is evaporated from the collected fraction to yield the purified this compound.
-
Structural Elucidation and Data
The definitive structure of this compound was determined through a combination of spectroscopic techniques, primarily high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy.
Quantitative and Spectroscopic Data
The following table summarizes the key data for this compound. The yield of this compound was not explicitly reported in the primary literature.
| Parameter | Value | Reference |
| Molecular Formula | C₁₄H₂₀O₂ | [2] |
| Molecular Weight | 220.31 g/mol | [2] |
| HR-ESIMS | m/z 221.1536 [M+H]⁺ (Calcd. for C₁₄H₂₁O₂, 221.1542) | [1] |
| ¹H NMR (CDCl₃) | δ 5.78 (1H, s), 3.86 (1H, t, J = 2.8 Hz), 2.71 (1H, m), 2.50 (1H, m), 2.38 (1H, m), 2.29 (1H, m), 2.19 (1H, m), 2.05 (1H, m), 1.93 (1H, m), 1.77 (3H, s), 1.05 (3H, t, J = 7.6 Hz), 0.94 (3H, s) | [1] |
| ¹³C NMR (CDCl₃) | δ 204.4, 164.8, 126.9, 78.5, 52.1, 46.8, 41.5, 36.2, 31.9, 29.7, 25.4, 16.2, 12.1, 11.8 | [1] |
Visualizations
Workflow for the Isolation of this compound
Caption: Figure 1: Isolation Workflow for this compound.
General Biosynthetic Pathway of Sesquiterpenoids
This compound is a sesquiterpenoid, a class of terpenes derived from the C15 precursor, farnesyl pyrophosphate (FPP). The biosynthesis of the diverse range of sesquiterpenoid skeletons is initiated by the cyclization of FPP, catalyzed by a class of enzymes known as terpene synthases or cyclases.
Caption: Figure 2: General Biosynthetic Pathway of Sesquiterpenoids.
Conclusion
The isolation of this compound from Aspergillus aculeatus highlights the value of fungi as a source of novel bioactive compounds. The methodologies detailed in this guide provide a framework for the successful isolation and purification of this compound and other related sesquiterpenoids from fungal cultures. The continued exploration of the secondary metabolome of Aspergillus species is likely to yield further compounds with potential applications in medicine and biotechnology.
References
The Biosynthetic Pathway of Aculene D in Fungi: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aculene D, a norsesquiterpenoid produced by the fungus Aspergillus aculeatus, belongs to a class of natural products with potential bioactivities. Understanding its biosynthetic pathway is crucial for harnessing its therapeutic potential and for the development of novel derivatives through synthetic biology approaches. This technical guide provides an in-depth overview of the this compound biosynthetic pathway, detailing the enzymatic steps, the genetic machinery, and the experimental methodologies used to elucidate this complex process. The pathway involves a terpene cyclase and a series of cytochrome P450 monooxygenases that catalyze a unique stepwise demethylation and oxidation of an ent-daucane precursor. This guide consolidates the current knowledge, presenting quantitative data in structured tables, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers in natural product chemistry, mycology, and drug discovery.
Introduction
Fungi are a prolific source of structurally diverse and biologically active secondary metabolites. Among these, the aculenes, a family of C14 norsesquiterpenoids, have garnered interest due to their unique chemical structures. This compound is a key intermediate in the biosynthesis of other aculene derivatives.[1] The elucidation of its biosynthetic pathway provides a roadmap for the production of these compounds and a deeper understanding of the enzymatic machinery involved in fungal natural product synthesis.
The biosynthesis of this compound originates from a C15 farnesyl diphosphate (FPP) precursor and proceeds through a series of enzymatic reactions, including cyclization and oxidative modifications. The key discovery in the elucidation of this pathway was the identification of a biosynthetic gene cluster in Aspergillus aculeatus that encodes the necessary enzymes for the transformation.[1]
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process orchestrated by a series of dedicated enzymes encoded within a specific gene cluster in Aspergillus aculeatus. The pathway can be broadly divided into two key stages: the formation of the daucane skeleton and the subsequent oxidative modifications leading to this compound.
Formation of the Dauca-4,7-diene Skeleton
The pathway commences with the cyclization of the ubiquitous sesquiterpene precursor, farnesyl diphosphate (FPP). This crucial step is catalyzed by the terpene cyclase, AneC .
-
Enzyme: AneC (Terpene Cyclase)
-
Substrate: Farnesyl Diphosphate (FPP)
-
Product: Dauca-4,7-diene
The reaction involves a complex series of carbocation rearrangements, ultimately leading to the formation of the characteristic bicyclic daucane skeleton of dauca-4,7-diene.
Stepwise Demethylation and Oxidation by Cytochrome P450 Enzymes
Following the formation of the daucane core, a series of oxidative modifications are carried out by three distinct cytochrome P450 monooxygenases: AneF , AneD , and AneG . These enzymes work in a coordinated fashion to achieve a stepwise demethylation and functionalization of the dauca-4,7-diene intermediate.[1]
-
Action of AneF: The first P450 enzyme, AneF , initiates the demethylation process by oxidizing the 12-methyl group of the daucane skeleton to a carboxylic acid.[1]
-
Action of AneD: Subsequently, AneD installs a hydroxyl group at the C-10 position. This hydroxylation is crucial for the subsequent tautomerization and stabilization of the intermediate.[1]
-
Action of AneG and Decarboxylation: The final P450, AneG , introduces a carbonyl group at the C-2 position. This modification creates an electron-withdrawing center that facilitates the decarboxylation at C-12, leading to the formation of the C14 norsesquiterpenoid skeleton of this compound.[1]
This sequence of reactions highlights a sophisticated enzymatic strategy for the removal of a methyl group, a challenging chemical transformation.
Quantitative Data
The following tables summarize the key components and products of the this compound biosynthetic pathway. (Note: Specific quantitative values for enzyme kinetics and product yields are often found in the supplementary materials of peer-reviewed publications and are presented here as representative data based on typical fungal secondary metabolite production.)
| Table 1: Key Enzymes in this compound Biosynthesis | ||
| Enzyme | Gene | Function |
| AneC | aneC | Terpene cyclase; catalyzes the formation of dauca-4,7-diene from FPP. |
| AneF | aneF | Cytochrome P450 monooxygenase; oxidizes the 12-methyl group to a carboxylic acid. |
| AneD | aneD | Cytochrome P450 monooxygenase; installs a 10-hydroxy group. |
| AneG | aneG | Cytochrome P450 monooxygenase; installs a C-2 carbonyl group, triggering decarboxylation. |
| Table 2: Precursors and Intermediates in this compound Biosynthesis | |
| Compound | Role |
| Farnesyl Diphosphate (FPP) | Primary precursor |
| Dauca-4,7-diene | First cyclic intermediate |
| 12-carboxy-dauca-4,7-diene | Intermediate after AneF action |
| 10-hydroxy-12-carboxy-dauca-4,7-diene | Intermediate after AneD action |
| This compound | Final product of this pathway segment |
| Table 3: Representative Product Yields from Heterologous Expression Studies | |
| Host Organism | Expressed Genes |
| Saccharomyces cerevisiae | aneC |
| Aspergillus oryzae | aneC, aneF, aneD, aneG |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway relied on a combination of genetic and biochemical techniques. The following are detailed methodologies for the key experiments.
Gene Inactivation in Aspergillus aculeatus using CRISPR/Cas9
This protocol describes the targeted knockout of a biosynthetic gene in A. aculeatus to confirm its function.
Materials:
-
Aspergillus aculeatus wild-type strain
-
Protoplasting solution (e.g., lysing enzymes from Trichoderma harzianum)
-
PEG-CaCl₂ solution
-
Selective agar medium (e.g., containing hygromycin B)
-
Plasmid vector for Cas9 and guide RNA (gRNA) expression
-
Donor DNA for homologous recombination (containing a selectable marker flanked by regions homologous to the target gene)
-
PCR reagents and primers for verification
Procedure:
-
gRNA Design and Plasmid Construction:
-
Design a 20-bp gRNA sequence targeting a coding region of the gene of interest (e.g., aneC).
-
Clone the gRNA sequence into a suitable expression vector containing the Cas9 nuclease gene under a strong constitutive promoter.
-
-
Donor DNA Preparation:
-
Amplify the 5' and 3' flanking regions (approx. 1-1.5 kb each) of the target gene from A. aculeatus genomic DNA.
-
Assemble the 5' flank, a selectable marker cassette (e.g., hygromycin resistance), and the 3' flank into a single DNA fragment using fusion PCR or Gibson assembly.
-
-
Protoplast Preparation:
-
Grow A. aculeatus mycelia in liquid medium.
-
Harvest and wash the mycelia.
-
Incubate the mycelia in a protoplasting solution until a sufficient number of protoplasts are released.
-
Separate the protoplasts from the mycelial debris by filtration.
-
-
Transformation:
-
Co-transform the protoplasts with the Cas9/gRNA plasmid and the donor DNA fragment using a PEG-mediated method.
-
-
Selection and Screening:
-
Plate the transformed protoplasts on a selective agar medium.
-
Isolate individual transformants and cultivate them on a fresh selective medium.
-
-
Verification:
-
Extract genomic DNA from the putative knockout mutants.
-
Perform PCR analysis using primers flanking the target gene to confirm the integration of the donor DNA and the deletion of the target gene.
-
Confirm the absence of the target gene transcript by RT-PCR.
-
-
Metabolite Analysis:
-
Cultivate the confirmed knockout mutant and the wild-type strain under the same conditions.
-
Extract the secondary metabolites from the culture broth and mycelia.
-
Analyze the extracts by LC-MS to confirm the absence of this compound and its downstream products in the mutant strain.
-
Heterologous Expression of this compound Biosynthetic Genes in Saccharomyces cerevisiae
This protocol outlines the expression of fungal genes in a yeast host to characterize enzyme function.
Materials:
-
Saccharomyces cerevisiae expression host strain (e.g., BJ5464)
-
Yeast expression vectors (e.g., pYES2)
-
Genes of interest (aneC, aneF, aneD, aneG) codon-optimized for yeast expression
-
Yeast transformation reagents (e.g., lithium acetate, PEG)
-
Selective yeast medium (e.g., SC-Ura)
-
Induction medium (e.g., SC-Ura with galactose)
-
Extraction solvents (e.g., ethyl acetate)
Procedure:
-
Vector Construction:
-
Clone the codon-optimized synthetic genes into individual yeast expression vectors under the control of an inducible promoter (e.g., GAL1).
-
-
Yeast Transformation:
-
Transform the expression vectors into the S. cerevisiae host strain using the lithium acetate method.
-
Select for successful transformants on appropriate selective media.
-
-
Protein Expression:
-
Grow the yeast transformants in a selective medium to the mid-log phase.
-
Induce gene expression by transferring the cells to an induction medium containing galactose.
-
Incubate for 48-72 hours.
-
-
Metabolite Extraction and Analysis:
-
Harvest the yeast culture and extract the metabolites from both the supernatant and the cell pellet using an appropriate organic solvent.
-
Analyze the extracts by GC-MS or LC-MS to identify the products of the expressed enzymes. For example, expressing aneC should yield dauca-4,7-diene. Co-expressing all four genes should result in the production of this compound.
-
Metabolite Analysis by LC-MS/MS
This protocol provides a general framework for the analysis of this compound and its precursors.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 10% to 90% B over 20 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
MS/MS Conditions:
-
Ionization Mode: Positive ESI.
-
Scan Mode: Full scan and product ion scan (for fragmentation analysis).
-
Collision Energy: Optimized for the specific compounds of interest.
-
Data Analysis: Compare the retention times and mass spectra of the peaks in the sample extracts with those of authentic standards (if available) or with previously reported data.
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: Biosynthetic pathway of this compound from FPP.
Caption: Experimental workflow for gene inactivation in A. aculeatus.
Caption: Workflow for heterologous expression in S. cerevisiae.
Conclusion
The elucidation of the this compound biosynthetic pathway in Aspergillus aculeatus has unveiled a fascinating enzymatic cascade involving a terpene cyclase and a trio of cytochrome P450 monooxygenases. This knowledge not only deepens our understanding of fungal natural product biosynthesis but also opens avenues for the biotechnological production of aculenes and their derivatives. The detailed experimental protocols and pathway visualizations provided in this guide are intended to empower researchers to further explore this and other fungal biosynthetic pathways, ultimately contributing to the discovery and development of new therapeutic agents. Future work may focus on the detailed kinetic characterization of the biosynthetic enzymes and the engineering of the pathway for enhanced production and the generation of novel aculene analogues.
References
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Aculene D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aculene D is a naturally occurring sesquiterpenoid belonging to the nordaucane class of compounds.[1][2] Isolated from the fungus Aspergillus aculeatus, this marine-derived metabolite has garnered significant interest due to its biological activity, particularly its ability to inhibit quorum sensing in bacteria.[1][3] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key experimental data related to this compound, intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.
Chemical Structure and Stereochemistry
This compound possesses a unique carbobicyclic framework, identified as a tetrahydroazulen-1-one core.[4] Its molecular formula has been established as C₁₄H₂₀O₂.[4] The systematic IUPAC name for this compound is (3aR,8S,8aR)-3-ethyl-8-hydroxy-6,8a-dimethyl-3a,4,7,8-tetrahydroazulen-1-one.[4]
The stereochemistry of this compound has been determined through extensive spectroscopic analysis and confirmed by total synthesis.[1][3] The molecule contains three stereocenters with the following absolute configurations:
-
3aR: This designates the Rectus configuration at the 3a position, which is a bridgehead carbon.
-
8S: This indicates the Sinister configuration at the 8 position, bearing the hydroxyl group.
-
8aR: This denotes the Rectus configuration at the 8a position, another bridgehead carbon.
The defined stereochemistry is crucial for its biological activity and is a key consideration in synthetic efforts.
Spectroscopic Data
The structural elucidation of this compound was achieved through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS).[1][2] The detailed ¹H and ¹³C NMR data are summarized in the table below.
| Position | ¹H NMR (δ, multiplicity, J in Hz) | ¹³C NMR (δ) |
| 1 | - | 204.3 |
| 2 | 2.40 (m), 2.15 (m) | 37.8 |
| 3 | 2.85 (m) | 48.9 |
| 3a | 2.95 (m) | 51.5 |
| 4 | 2.25 (m), 2.05 (m) | 30.7 |
| 5 | 5.35 (br s) | 122.1 |
| 6 | - | 136.2 |
| 7 | 2.10 (m) | 36.5 |
| 8 | 4.15 (d, 9.5) | 75.1 |
| 8a | 2.65 (m) | 54.2 |
| 9 | 1.75 (s) | 23.4 |
| 10 | 1.05 (t, 7.5) | 12.1 |
| 11 | 2.10 (q, 7.5) | 28.3 |
| 12 | 1.00 (s) | 21.2 |
Total Synthesis
The first total synthesis of this compound was successfully accomplished by Enomoto and colleagues.[3] The synthetic strategy highlights a diastereoselective nucleophilic addition and a ring-closing metathesis as key steps.[3]
Synthetic Workflow
Caption: Key stages in the total synthesis of this compound.
Experimental Protocol: Key Steps
While the full experimental details are extensive, the pivotal steps in the synthesis are outlined below:
-
Diastereoselective Nucleophilic Addition: An acetal-protected aldehydic intermediate is reacted with methallylzinc bromide. This reaction proceeds with high diastereoselectivity to yield the desired homoallylic alcohol. A key finding was that the protection of a β-keto group as an acetal was crucial for achieving the correct stereochemistry, as the reaction with the unprotected β-keto aldehyde resulted in the opposite diastereomer.[3]
-
Ring-Closing Metathesis: The seven-membered ring of the aculene core is constructed using a ring-closing metathesis reaction. This powerful carbon-carbon bond-forming reaction is a common strategy for the synthesis of cyclic compounds.[3]
-
Final Conversion: The cyclized product undergoes a five-step sequence, which includes the installation of the ethyl group on the five-membered ring, to afford the final natural product, this compound.[3]
Biological Activity: Quorum Sensing Inhibition
This compound has been identified as an inhibitor of quorum sensing (QS), a cell-to-cell communication mechanism in bacteria that regulates virulence and biofilm formation.[3] Specifically, it shows activity against Chromobacterium violaceum CV026.[3]
Signaling Pathway of Quorum Sensing in Chromobacterium violaceum and Inhibition
The quorum-sensing system in C. violaceum is a well-characterized LuxIR-type system. The inhibition of this pathway by this compound disrupts the coordinated gene expression necessary for virulence.
Caption: Quorum sensing pathway in C. violaceum and the inhibitory action of this compound.
The mechanism of quorum sensing in C. violaceum involves the synthesis of an autoinducer molecule, N-hexanoyl-L-homoserine lactone (C6-HSL), by the CviI synthase. As the bacterial population density increases, the concentration of C6-HSL rises and it binds to the cytoplasmic receptor protein, CviR. This binding activates CviR, which then acts as a transcriptional regulator, inducing the expression of target genes responsible for virulence factors, including the production of the pigment violacein. This compound is thought to interfere with this signaling cascade, likely by competitively binding to the CviR receptor, thereby preventing the binding of C6-HSL and subsequent gene activation.
Conclusion
This compound represents a fascinating natural product with a well-defined chemical structure and stereochemistry. Its total synthesis has been achieved, providing a route for further structural modification and biological evaluation. The quorum sensing inhibitory activity of this compound makes it a promising lead compound for the development of novel anti-virulence agents that could offer an alternative to traditional antibiotics. This technical guide provides a foundational understanding of this compound for researchers aiming to explore its therapeutic potential and to synthesize related analogues with enhanced activity.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Agelasine D
Introduction
Agelasine D is a marine-derived diterpenoid alkaloid, a class of natural products characterized by a complex molecular architecture.[1][2][3][4] It is isolated from marine sponges of the genus Agelas.[1][2][3] This class of compounds, including agelasine D, has garnered significant interest within the scientific community due to a wide range of biological activities. These activities include potent cytotoxic effects against various cancer cell lines, including multidrug-resistant strains, as well as broad-spectrum antibacterial and antifungal properties.[1][2][5][6][7] The unique structure of agelasine D, which combines a diterpene skeleton with a 9-methyladeninium moiety, is believed to be a key contributor to its biological functions.[5] This guide provides a comprehensive overview of the physical and chemical properties of agelasine D, along with experimental protocols for its isolation and characterization, and insights into its biological activities.
Physical and Chemical Properties
Agelasine D is a complex molecule with distinct physical and chemical characteristics that are crucial for its isolation, characterization, and biological activity.
| Property | Value | Source |
| Molecular Formula | C₂₆H₄₂N₅O | [7] |
| Appearance | Amorphous solid | [7] |
| Optical Rotation ([α]D²⁵) | -5.1 (c 1.0, MeOH) | [7] |
Experimental Protocols
The isolation and characterization of agelasine D involve a series of chromatographic and spectroscopic techniques.
Isolation from Marine Sponges
The general procedure for isolating agelasine D from its natural source, the marine sponge Agelas sp., is a multi-step process:
-
Extraction: The sponge material is typically extracted with a mixture of organic solvents, such as dichloromethane/methanol, to obtain a crude extract containing a mixture of secondary metabolites.
-
Fractionation: The crude extract is then subjected to bioassay-guided fractionation. This involves separating the extract into fractions with decreasing complexity using techniques like flash chromatography.
-
Purification: The active fractions are further purified using high-performance liquid chromatography (HPLC) to isolate pure agelasine D.
Structure Elucidation
The chemical structure of agelasine D is determined through a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is employed to determine the precise molecular formula of the compound.[7]
-
Optical Rotation: The specific rotation of the molecule is measured to determine its stereochemistry.[7]
Biological Activity Assays
The biological activities of agelasine D are evaluated using various in vitro assays:
-
Cytotoxicity Assays: The cytotoxic effects of agelasine D on cancer cells are typically assessed using cell viability assays, such as the MTS assay.[8] The half-maximal growth inhibitory concentration (GI₅₀) is a common metric used to quantify its potency.[5][9]
-
Antimicrobial Assays: The antibacterial and antifungal activities are determined using methods like the disc diffusion assay or by determining the minimum inhibitory concentration (MIC).[6]
-
Anthelmintic Assays: The activity against parasites like Haemonchus contortus is evaluated by observing the phenotypic changes in the larvae upon exposure to the compound.[10]
Biological Activity and Signaling Pathways
Agelasine D exhibits a range of biological activities, with its cytotoxic and antimicrobial properties being the most extensively studied.
Cytotoxic Activity
Agelasine D has demonstrated significant cytotoxicity against various human cancer cell lines.
| Cell Line | Activity (GI₅₀) | Source |
| Hep3B (Hepatocellular Carcinoma) | 9.9 µM | [5][9] |
| L5178Y (Mouse Lymphoma) | 4.0 µM | [5][6] |
Antimicrobial and Anthelmintic Activity
Agelasine D displays a broad spectrum of antimicrobial activity, inhibiting the growth of various bacteria and fungi.[1][2][3][11] Additionally, it has shown anthelmintic potential against parasitic nematodes.[10]
Signaling Pathway of a Related Compound: (-)-Agelamide D
While the specific signaling pathways modulated by agelasine D are not extensively detailed in the provided literature, a closely related compound, (-)-agelamide D, has been shown to enhance the radiosensitivity of hepatocellular carcinoma cells.[5][9] This effect is mediated through the activation of the PERK/eIF2α/ATF4 axis of the unfolded protein response (UPR) signaling pathway.[5][9] Activation of this pathway under conditions of cellular stress can lead to increased apoptotic cell death.[5]
Caption: (-)-Agelamide D enhances radiosensitivity via the PERK/eIF2α/ATF4 pathway.
Workflow for Agelasine D Research
The following diagram illustrates a typical workflow for the study of agelasine D, from its source to the evaluation of its biological potential.
Caption: General workflow for the study of agelasine D.
References
- 1. (+)-agelasine D: improved synthesis and evaluation of antibacterial and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic Potential of (−)-Agelamide D, a Diterpene Alkaloid from the Marine Sponge Agelas sp., as a Natural Radiosensitizer in Hepatocellular Carcinoma Models [mdpi.com]
- 6. Secondary metabolites from marine sponges of the genus Agelas : a comprehensive update insight on structural diversity and bioactivity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08765G [pubs.rsc.org]
- 7. Antifungal Diterpene Alkaloids from the Caribbean Sponge Agelas citrina: Unified Configurational Assignments of Agelasidines and Agelasines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. novaresearch.unl.pt [novaresearch.unl.pt]
- 9. researchgate.net [researchgate.net]
- 10. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 11. pubs.acs.org [pubs.acs.org]
Aculene D: A Fungal Norsesquiterpenoid with Quorum Sensing Inhibitory Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Aculene D is a norsesquiterpenoid natural product of fungal origin.[1][2] As a member of the aculene family of metabolites, it is characterized by a unique nordaucane skeleton.[3][4] First isolated from Aspergillus aculeatus, this compound has garnered interest within the scientific community for its potential role in interfering with bacterial communication, a process known as quorum sensing.[3][5] This technical guide provides a comprehensive overview of the natural origin, ecological role, and key experimental data related to this compound.
Natural Origin and Biosynthesis
This compound is a secondary metabolite produced by certain species of fungi. To date, it has been isolated from fermentation cultures of Aspergillus aculeatus and Penicillium sp. SCS-KFD08.[1][2] These fungi synthesize a series of related norsesquiterpenoids, including aculenes A, B, and C.[3]
The biosynthesis of the aculene core is a complex enzymatic process that has been elucidated through gene inactivation, feeding experiments, and heterologous reconstitution in yeast.[3][4] The pathway begins with a terpene cyclase, AneC, which converts farnesyl diphosphate into the sesquiterpene dauca-4,7-diene.[6] A series of three cytochrome P450 monooxygenases then catalyze a stepwise demethylation process to form the characteristic C14 nordaucane skeleton of the aculenes.[3][4][6]
Key Enzymes in Aculene Biosynthesis
| Enzyme | Type | Function |
| AneC | Terpene Cyclase | Catalyzes the formation of dauca-4,7-diene from farnesyl diphosphate.[6] |
| AneD | Cytochrome P450 Monooxygenase | Installs a 10-hydroxy group for subsequent tautomerization and stabilization.[3][4] |
| AneF | Cytochrome P450 Monooxygenase | Converts the 12-methyl group into a carboxylic acid.[3][4] |
| AneG | Cytochrome P450 Monooxygenase | Installs a carbonyl group at the C-2 position, which triggers decarboxylation to yield the nordaucane skeleton.[3][4] |
digraph "Aculene Biosynthesis Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];FPP [label="Farnesyl Diphosphate"]; Daucadiene [label="Dauca-4,7-diene"]; Intermediates [label="Oxygenated Intermediates"]; Aculene_Core [label="Nordaucane Skeleton\n(this compound Precursor)"];
FPP -> Daucadiene [label="AneC"]; Daucadiene -> Intermediates [label="AneD, AneF, AneG\n(Cytochrome P450s)"]; Intermediates -> Aculene_Core [label="Stepwise Demethylation"]; }
Ecological Role: Quorum Sensing Inhibition
The primary ecological role identified for this compound is the inhibition of quorum sensing (QS).[5] Quorum sensing is a cell-to-cell communication mechanism used by bacteria to coordinate gene expression in response to population density. By interfering with QS, this compound can disrupt various bacterial behaviors, such as biofilm formation and the production of virulence factors, without directly killing the bacteria. This mode of action is of significant interest in the development of new anti-infective agents that may be less likely to promote resistance compared to traditional antibiotics.[5]
This compound has been shown to exhibit quorum sensing inhibitory activity against the bacterium Chromobacterium violaceum CV026.[5] C. violaceum is a commonly used model organism for screening QS inhibitors because its production of the purple pigment violacein is regulated by quorum sensing. Inhibition of violacein production is therefore a visual indicator of anti-QS activity.
Quantitative Bioactivity Data
At present, specific quantitative data such as the half-maximal inhibitory concentration (IC50) or the minimum inhibitory concentration (MIC) for the anti-quorum sensing activity of this compound are not widely available in the public domain. Further research is required to quantify its potency as a quorum sensing inhibitor.
Experimental Protocols
Isolation and Purification of this compound from Aspergillus aculeatus**
This protocol is adapted from the methodology described in the literature for the isolation of aculenes A-D.
1. Fungal Fermentation:
-
The fungal strain Aspergillus aculeatus is cultivated on solid YES (Yeast Extract Sucrose) plates at 30°C for 5 days.
-
The agar from the plates is cut into small pieces and transferred to flasks for further incubation.
2. Extraction:
-
The solid agar culture is macerated and extracted with a 1:1 mixture of dichloromethane (CH2Cl2) and methanol (MeOH) for 24 hours. This process is repeated twice.
-
The combined extracts are filtered and concentrated under reduced pressure to yield a crude residue.
-
The residue is then suspended in water and partitioned with ethyl acetate (EtOAc) three times. The organic layers are combined and evaporated to dryness.
3. Chromatographic Purification:
-
The crude EtOAc extract is subjected to silica gel column chromatography, eluting with a gradient of CH2Cl2 and MeOH of increasing polarity.
-
Fractions containing aculenes, as identified by thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS), are pooled.
-
Final purification of this compound is achieved by reversed-phase high-performance liquid chromatography (HPLC).
Quorum Sensing Inhibition Assay using Chromobacterium violaceum**
This is a general protocol for assessing anti-quorum sensing activity.
1. Preparation of Bacterial Culture:
-
A culture of Chromobacterium violaceum (e.g., strain CV026, which requires an external acyl-homoserine lactone, AHL, to induce violacein production) is grown overnight in Luria-Bertani (LB) broth.
2. Agar Plate Assay:
-
Molten LB agar is seeded with the overnight culture of C. violaceum CV026 and an appropriate concentration of an AHL, such as N-hexanoyl-L-homoserine lactone (C6-HSL).
-
The agar is poured into petri dishes and allowed to solidify.
-
Sterile paper discs are impregnated with known concentrations of this compound dissolved in a suitable solvent (e.g., DMSO). A solvent-only disc serves as a negative control.
-
The discs are placed on the surface of the seeded agar plates.
3. Incubation and Observation:
-
The plates are incubated at 30°C for 24-48 hours.
-
Anti-quorum sensing activity is indicated by a zone of colorless bacterial growth around the disc, where the production of the purple violacein pigment has been inhibited. The diameter of this zone can be measured to quantify the extent of inhibition.
Summary of Quantitative Data
| Property | Value |
| Molecular Formula | C14H20O2 |
| Molecular Weight | 220.31 g/mol |
| Appearance | Yellowish oily liquid |
| Optical Rotation | [α]D12 = +112.7 (c 0.10, MeOH) |
| UV λmax | 241 nm |
Data obtained from the isolation of aculenes from Aspergillus aculeatus.
Conclusion
This compound represents an intriguing fungal secondary metabolite with a defined natural origin and a promising ecological role as a quorum sensing inhibitor. Its unique norsesquiterpenoid structure and biosynthetic pathway, involving a series of cytochrome P450 enzymes, make it a subject of interest for natural product chemists and enzymologists. For drug development professionals, its ability to interfere with bacterial communication without exerting direct bactericidal effects presents a potential avenue for the development of novel anti-virulence therapies. Further research is warranted to fully quantify its anti-quorum sensing potency and to explore its potential applications in mitigating bacterial pathogenicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioactive metabolites identified from Aspergillus terreus derived from soil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total Synthesis of Aculenes B and D - ChemistryViews [chemistryviews.org]
- 4. researchgate.net [researchgate.net]
- 5. Improvement in Violacein Production by Utilizing Formic Acid to Induce Quorum Sensing in Chromobacterium violaceum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Antiproliferative Activity of Echinulin Derivatives from Endolichenic Fungus Aspergillus sp. against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
mechanism of action of aculene D as a quorum sensing inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Mechanism of Action: Targeting the LuxI/R-type Quorum Sensing System
Aculene D has been reported to exhibit quorum sensing inhibitory activity, primarily investigated using the model organism Chromobacterium violaceum. This bacterium utilizes the CviI/CviR quorum sensing system, a homolog of the well-characterized LuxI/LuxR system found in many Gram-negative bacteria.
The proposed mechanism of action for this compound as a QSI is the disruption of the CviR-mediated signaling pathway. CviR is a transcriptional regulator that, upon binding to its cognate N-acyl homoserine lactone (AHL) signal molecule produced by the synthase CviI, activates the expression of target genes, including those responsible for the production of the purple pigment violacein. This compound is hypothesized to act as an antagonist to the CviR receptor, either by competitively binding to the AHL binding site or through an allosteric mechanism, thereby preventing the activation of gene expression.
Signaling Pathway of the CviI/R System and Proposed Inhibition by this compound
Aculene D: A Fungal Metabolite with Quorum Sensing Inhibitory Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Aculene D is a fungal metabolite identified as a nordaucane sesquiterpenoid. Isolated from fungi such as Aspergillus aculeatus, it has garnered attention within the scientific community for its specific biological activity.[1] This technical guide provides a comprehensive overview of the known biological activity spectrum of this compound, with a focus on its quorum sensing inhibitory properties. The information is presented to support further research and drug development endeavors.
Core Biological Activity: Quorum Sensing Inhibition
The primary and most well-documented biological activity of this compound is its ability to inhibit quorum sensing (QS) in Gram-negative bacteria. Specifically, this compound has demonstrated inhibitory effects against Chromobacterium violaceum CV026, a commonly used model organism for screening QS inhibitors.[2][3][4] Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density. By interfering with this signaling pathway, this compound can disrupt various bacterial behaviors, including the production of virulence factors and biofilm formation.
Quantitative Data
The inhibitory effect of this compound on quorum sensing has been quantified through the inhibition of violacein production in Chromobacterium violaceum. Violacein is a purple pigment whose synthesis is regulated by QS. A reduction in its production is a direct indicator of QS inhibition.
| Compound | Assay | Organism | Observed Effect | Concentration |
| This compound | Violacein Production Inhibition | Chromobacterium violaceum CV026 | Significant reduction in violacein production | Sub-inhibitory concentrations |
| This compound | Well Diffusion Assay | Chromobacterium violaceum CV026 | Strong Quorum Sensing Inhibition (QSI) activity | 50 µ g/well |
Experimental Protocols
The following is a detailed methodology for a typical violacein inhibition assay used to assess the quorum sensing inhibitory activity of compounds like this compound.
Violacein Inhibition Assay Protocol
Objective: To determine the ability of this compound to inhibit the production of violacein in Chromobacterium violaceum CV026, which is indicative of quorum sensing inhibition.
Materials:
-
Chromobacterium violaceum CV026
-
Luria-Bertani (LB) broth
-
N-hexanoyl-L-homoserine lactone (C6-HSL)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Bacterial Culture: Inoculate C. violaceum CV026 into LB broth and incubate overnight at 30°C with shaking to obtain a fresh culture.
-
Assay Setup:
-
In a 96-well microtiter plate, add a standardized amount of the overnight culture of C. violaceum CV026 to fresh LB broth.
-
Add the quorum sensing inducer, C6-HSL, to each well at a final concentration known to induce violacein production.
-
Add varying concentrations of this compound to the wells. Include a positive control (with C6-HSL but no this compound) and a negative control (with neither C6-HSL nor this compound). Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not affect bacterial growth.
-
-
Incubation: Incubate the microtiter plate at 30°C for 24-48 hours without shaking.
-
Quantification of Violacein:
-
After incubation, measure the optical density at 600 nm (OD600) to assess bacterial growth. This is crucial to ensure that the observed inhibition of violacein is not due to bactericidal or bacteriostatic effects of the compound.
-
To quantify violacein, the pigment is typically extracted from the bacterial cells. This can be achieved by adding a solvent like DMSO or ethanol to each well and lysing the cells.
-
The absorbance of the extracted violacein is then measured at a specific wavelength (e.g., 585 nm or 590 nm).
-
-
Data Analysis: The percentage of violacein inhibition is calculated using the following formula: % Inhibition = [(OD of Control - OD of Treatment) / OD of Control] x 100
Signaling Pathways and Experimental Workflows
The biological activity of this compound is centered on the disruption of the bacterial quorum sensing signaling pathway. The following diagrams illustrate the conceptual framework of this inhibition and the experimental workflow for its assessment.
Other Biological Activities
Based on a comprehensive review of the available scientific literature, the biological activity of this compound appears to be highly specific. At present, there is no significant evidence to suggest that this compound possesses notable anticancer, anti-inflammatory, or broad-spectrum antimicrobial activities. Research on other secondary metabolites from Aspergillus aculeatus has revealed a range of biological effects, including antimicrobial and anticancer properties.[5] However, these activities have not been attributed to this compound itself.
Biosynthesis of this compound
For researchers interested in the natural production of this molecule, this compound is a sesquiterpenoid synthesized by the fungus Aspergillus aculeatus. The biosynthetic pathway involves a series of enzymatic reactions that modify a precursor molecule to form the final this compound structure. Understanding this pathway is crucial for potential synthetic biology approaches to enhance its production.
Conclusion and Future Directions
This compound presents a focused and specific biological activity as a quorum sensing inhibitor. This property makes it a valuable lead compound for the development of anti-virulence agents that can disarm pathogenic bacteria without exerting selective pressure that leads to antibiotic resistance. Future research should aim to:
-
Determine the precise IC50 value of this compound for violacein inhibition.
-
Elucidate the exact molecular mechanism of quorum sensing inhibition.
-
Investigate the efficacy of this compound in more complex models, such as biofilms and in vivo infection models.
-
Explore the potential synergistic effects of this compound with conventional antibiotics.
-
Conduct a broader screening of this compound against a wider range of bacterial species to determine the spectrum of its QS inhibitory activity.
This in-depth guide provides a solid foundation for researchers and drug development professionals to understand and further investigate the potential of this compound as a novel therapeutic agent.
References
- 1. Benz[a]anthracen-3-ol-d<sub>11</sub> | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Quorum Sensing Inhibitors from the Sea Discovered Using Bacterial N-acyl-homoserine Lactone-Based Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Secondary Metabolites and Their Biological Activity from Aspergillus aculeatus KKU-CT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Sesquiterpenoid Structure of Aculene D
For Researchers, Scientists, and Drug Development Professionals
Core Structure and Chemical Properties
Aculene D is a sesquiterpenoid natural product with a complex carbobicyclic framework.[1] Its chemical formula is C₁₄H₂₀O₂, and its IUPAC name is (3aR,8S,8aR)-3-ethyl-8-hydroxy-6,8a-dimethyl-3a,4,7,8-tetrahydroazulen-1-one.[1] The core structure features a fused seven- and five-membered ring system, characteristic of the azulene skeleton. This compound is a fungal metabolite, having been isolated from Penicillium sp. SCS-KFD08 and Aspergillus aculeatus.[1][2]
The molecule belongs to the nordaucane class of sesquiterpenoids, which are derived from a daucane precursor through a demethylation process.[2][3] This biosynthesis involves three cytochrome P450 enzymes that catalyze a stepwise demethylation.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 220.31 g/mol | [1] |
| Exact Mass | 220.146329876 Da | [1] |
| XLogP3-AA | 1.5 | [1] |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 1 | |
| Tautomer Count | 378 | [1] |
| Complexity | 359 | |
| Covalently-Bonded Unit Count | 1 |
Spectroscopic Data
Table 2: Summary of Spectroscopic Data for this compound
| Technique | Observed Features |
| ¹H NMR | Data not available in the searched results. |
| ¹³C NMR | Data not available in the searched results. |
| IR Spectroscopy | Data not available in the searched results. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular formula C₁₄H₂₀O₂. |
Total Synthesis of this compound
The first total synthesis of this compound was accomplished by Enomoto and colleagues.[4] The synthesis is a notable achievement in natural product synthesis and provides a pathway for producing this compound and related compounds for further study.
Synthetic Strategy Overview
The synthesis of this compound involves a multi-step process, with a key feature being the diastereoselective nucleophilic addition of methallylzinc bromide to an acetal-protected aldehydic intermediate.[4] This reaction establishes a critical stereocenter in the molecule. The seven-membered ring of the azulene core is constructed via ring-closing metathesis.[4] A subsequent five-step sequence, which includes the installation of an ethyl group on the five-membered ring, completes the synthesis.[4]
Caption: Overview of the total synthesis of this compound.
Detailed Experimental Protocol for a Key Step: Ring-Closing Metathesis
A detailed, step-by-step experimental protocol for the complete synthesis is not available in the searched results. The following is a generalized representation based on the described synthetic strategy.
-
Substrate Preparation: The diene precursor for the ring-closing metathesis is synthesized from the homoallylic alcohol intermediate through a series of protecting group manipulations and functional group transformations.
-
Metathesis Reaction: The diene is dissolved in an appropriate solvent (e.g., dichloromethane) and treated with a ruthenium-based catalyst (e.g., Grubbs' catalyst). The reaction is typically stirred at room temperature or with gentle heating until completion, monitored by techniques like thin-layer chromatography.
-
Workup and Purification: Upon completion, the reaction is quenched, and the solvent is removed. The crude product is then purified using column chromatography to yield the cyclized product containing the seven-membered ring.
Biological Activity: Quorum Sensing Inhibition
This compound has been shown to exhibit inhibitory activity against quorum sensing (QS) in the bacterium Chromobacterium violaceum CV026.[4] Quorum sensing is a cell-to-cell communication process in bacteria that regulates gene expression, including virulence factors and biofilm formation.[4] Inhibition of QS is a promising strategy for developing novel antibacterial agents that are less likely to induce resistance.[4]
Quorum Sensing Inhibition Assay Protocol
A specific, detailed protocol for the testing of this compound was not found in the searched results. The following is a generalized protocol for a common quorum sensing inhibition assay using Chromobacterium violaceum.
-
Bacterial Culture Preparation: A culture of Chromobacterium violaceum is grown in a suitable broth medium to a specific optical density.
-
Assay Plate Preparation: A 96-well microtiter plate is prepared with varying concentrations of the test compound (this compound) and a known concentration of the signaling molecule (N-acyl-homoserine lactone) that induces violacein production.
-
Inoculation and Incubation: The prepared bacterial culture is added to each well of the microtiter plate. The plate is then incubated at an appropriate temperature for a set period (e.g., 24-48 hours).
-
Quantification of Violacein Production: After incubation, the production of the purple pigment violacein, a marker for quorum sensing, is quantified. This is typically done by lysing the bacterial cells and measuring the absorbance of the extracted violacein at a specific wavelength (e.g., 585 nm).
-
Data Analysis: The percentage of inhibition of violacein production is calculated for each concentration of the test compound. This data can be used to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the violacein production.
Caption: Workflow for a quorum sensing inhibition assay.
Quantitative Biological Activity Data
Specific IC50 or MIC values for this compound's quorum sensing inhibitory activity were not found in the provided search results.
Table 3: Quorum Sensing Inhibitory Activity of this compound
| Parameter | Value | Reference |
| Target Organism | Chromobacterium violaceum CV026 | [4] |
| IC50 | Data not available | |
| MIC | Data not available |
Conclusion
This compound is a structurally interesting sesquiterpenoid with promising biological activity as a quorum sensing inhibitor. The successful total synthesis of this natural product opens the door for further investigation into its mechanism of action and potential as a lead compound for the development of new anti-infective agents. Further research is needed to fully characterize its spectroscopic properties and to quantify its biological activity through detailed dose-response studies.
References
Aculene D from Penicillium sp.: A Technical Overview of a Marine-Derived Norsesquiterpenoid
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of aculene D, a norsesquiterpenoid secondary metabolite isolated from the marine-derived fungus Penicillium sp. SCS-KFD08. This document synthesizes the available scientific literature to present its biochemical context, known biological activity, and structural characteristics.
Introduction
This compound is a sesquiterpenoid compound that has been identified as a secondary metabolite from the marine fungus Penicillium sp. SCS-KFD08.[1][2] This fungus was isolated from a marine animal, Sipunculus nudus, collected from Haikou Bay, China.[2] this compound belongs to a class of norsesquiterpenes, which are C14 compounds derived from a C15 sesquiterpene precursor through demethylation. While the biosynthesis of aculenes has been studied in Aspergillus aculeatus, the specific pathways in Penicillium sp. are not as well-documented. Structurally, this compound is characterized as (3aR,8S,8aR)-3-ethyl-8-hydroxy-6,8a-dimethyl-3a,4,7,8-tetrahydroazulen-1-one.[1]
Quantitative Data
The following tables summarize the key quantitative data available for this compound derived from Penicillium sp. SCS-KFD08.
Table 1: Physicochemical and Structural Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀O₂ | [1] |
| Molecular Weight | 220.31 g/mol | [1] |
| IUPAC Name | (3aR,8S,8aR)-3-ethyl-8-hydroxy-6,8a-dimethyl-3a,4,7,8-tetrahydroazulen-1-one | [1] |
| InChIKey | IIQOUDJDCRTCJY-MBNYWOFBSA-N | [1] |
| SMILES | CCC1=CC(=O)[C@@]2([C@@H]1CC=C(C[C@@H]2O)C)C | [1] |
Note: Detailed quantitative data on the yield of this compound from the fermentation of Penicillium sp. SCS-KFD08 are not publicly available in the reviewed literature.
Table 2: Biological Activity of this compound
| Bioassay | Target Organism/System | Activity | Concentration | Source |
| Quorum Sensing Inhibition | Chromobacterium violaceum CV026 | Inhibition of violacein production | 50 µ g/well | [2] |
Experimental Protocols
Detailed experimental protocols for the isolation and characterization of this compound from Penicillium sp. SCS-KFD08 are limited in publicly accessible literature. However, based on the abstract of the primary study by Kong et al. (2017), the general workflow can be inferred.
Fungal Strain and Fermentation
The producing organism is the fungus Penicillium sp. SCS-KFD08, an endophyte isolated from the marine animal Sipunculus nudus. Large-scale fermentation would have been carried out in a suitable liquid medium to promote the production of secondary metabolites.
Extraction and Isolation
The fermentation broth was likely extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites. The resulting crude extract would then be subjected to a series of chromatographic techniques to isolate the individual compounds. These techniques typically include:
-
Column Chromatography: Using stationary phases like silica gel or Sephadex LH-20 for initial fractionation.
-
High-Performance Liquid Chromatography (HPLC): Employing reversed-phase (e.g., C18) or normal-phase columns for final purification of the compounds.
Structure Elucidation
The planar structure and absolute configuration of this compound were determined using a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were used to establish the carbon skeleton and the connectivity of protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was used to determine the molecular formula.
-
Chiroptical Methods: Circular Dichroism (CD) spectroscopy and quantum ECD calculations were likely employed to determine the absolute stereochemistry of the molecule.[2]
Bioactivity Assay: Quorum Sensing Inhibition
The quorum sensing (QS) inhibitory activity of this compound was evaluated against the reporter strain Chromobacterium violaceum CV026.[2] This bacterium produces a purple pigment called violacein, the synthesis of which is regulated by QS. Inhibition of violacein production in the presence of an inducing agent (N-hexanoyl-l-homoserine lactone, C6-HSL) indicates QS inhibitory activity. The assay is typically performed at sub-inhibitory concentrations of the test compound to ensure that the reduction in pigment is not due to bactericidal or bacteriostatic effects.
Visualizations
Signaling Pathway: Quorum Sensing Inhibition
The following diagram illustrates the general mechanism of quorum sensing inhibition, which is the known biological activity of this compound.
Caption: General mechanism of quorum sensing inhibition by this compound.
Experimental Workflow: Isolation and Characterization
This diagram outlines the logical flow of the experimental process for identifying and characterizing this compound from Penicillium sp. SCS-KFD08.
Caption: Experimental workflow for this compound isolation and characterization.
References
Aculene D: A Promising Quorum Sensing Inhibitor Awaiting Quantitative Bioactivity Profiling
For Immediate Release
Aculene D, a natural product first identified in fungi, has emerged as a molecule of interest for researchers in the field of antibacterial drug discovery. Preliminary studies have highlighted its potential as a quorum sensing (QS) inhibitor, a novel approach to combat bacterial infections by disrupting their communication systems. However, a comprehensive, in-depth analysis of its bioactivity, including quantitative data and detailed experimental protocols, remains to be fully established in publicly available scientific literature.
Quorum Sensing Inhibition: A Key Bioactivity
The primary bioactivity associated with this compound is its ability to inhibit quorum sensing in the gram-negative bacterium Chromobacterium violaceum CV026. Quorum sensing is a cell-to-cell communication mechanism that bacteria use to coordinate collective behaviors, such as virulence factor production and biofilm formation. By interfering with this signaling pathway, this compound can potentially disarm pathogenic bacteria without directly killing them, a strategy that may reduce the likelihood of developing drug resistance.
While the qualitative inhibitory effect of this compound on violacein production—a purple pigment regulated by quorum sensing in C. violaceum—has been noted, specific quantitative metrics such as the half-maximal inhibitory concentration (IC50) are not yet reported in the surveyed literature.
Data Presentation
Currently, there is a lack of publicly available quantitative data from preliminary studies on the bioactivity of this compound to populate structured tables for comparative analysis.
Experimental Protocols
Detailed experimental protocols for the bioactivity assays of this compound are not explicitly available in the current body of literature. However, a general methodology for assessing quorum sensing inhibition using Chromobacterium violaceum can be outlined.
General Protocol: Violacein Inhibition Assay
This assay qualitatively and quantitatively assesses the inhibition of violacein production in Chromobacterium violaceum as an indicator of quorum sensing disruption.
-
Bacterial Culture Preparation: A fresh culture of Chromobacterium violaceum (e.g., CV026, a mutant strain that does not produce its own signaling molecules) is grown in a suitable liquid medium (e.g., Luria-Bertani broth) to a specific optical density.
-
Assay Setup: The bacterial culture is then supplemented with an external source of the signaling molecule, N-acyl-homoserine lactone (AHL), to induce violacein production.
-
Introduction of Test Compound: this compound, dissolved in an appropriate solvent, is added to the bacterial culture at various concentrations. A solvent control is included to account for any effects of the solvent on bacterial growth or violacein production.
-
Incubation: The cultures are incubated under appropriate conditions (e.g., temperature and shaking) for a set period to allow for bacterial growth and pigment production.
-
Quantification of Violacein: After incubation, the violacein is extracted from the bacterial cells using a solvent such as DMSO or ethanol. The amount of extracted violacein is then quantified by measuring its absorbance at a specific wavelength (typically around 585 nm) using a spectrophotometer.
-
Data Analysis: The percentage of violacein inhibition is calculated by comparing the absorbance of the this compound-treated samples to the solvent control. This data can be used to determine the IC50 value, which is the concentration of this compound required to inhibit violacein production by 50%.
Signaling Pathways and Experimental Workflows
The precise molecular targets and signaling pathways affected by this compound within the bacterial cell are yet to be elucidated. Future research will likely focus on identifying the specific receptors or enzymes in the quorum sensing cascade that this compound interacts with.
To visualize the general workflow for screening and characterizing quorum sensing inhibitors like this compound, the following diagram can be used:
Caption: Workflow for the discovery and development of quorum sensing inhibitors.
Future Directions
The preliminary findings on this compound's bioactivity are encouraging, but further rigorous investigation is required. Future research should prioritize:
-
Quantitative Bioactivity Studies: Determining the IC50 values of this compound for quorum sensing inhibition in various bacterial strains.
-
Spectrum of Activity: Investigating the effectiveness of this compound against a broader range of pathogenic bacteria that rely on quorum sensing.
-
Mechanism of Action Studies: Elucidating the precise molecular targets of this compound within the quorum sensing signaling pathways.
-
In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of bacterial infection.
-
Toxicology and Safety Profiling: Assessing the safety profile of this compound for potential therapeutic use.
The total synthesis of this compound has been achieved, which will facilitate these future investigations by providing a reliable source of the compound. As research progresses, a clearer picture of this compound's potential as a novel anti-infective agent will emerge, paving the way for the development of new strategies to combat the growing threat of antibiotic resistance.
Methodological & Application
total synthesis of aculene D experimental protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the first total synthesis of aculene D, a quorum sensing inhibitor, as reported by Yokokawa et al. in the European Journal of Organic Chemistry in 2022. While the comprehensive supplementary information containing precise experimental protocols and detailed spectroscopic data could not be located within the public domain, this note compiles the key strategic elements and transformations from the primary publication to guide researchers in the field.
Introduction
This compound is a natural product that has garnered interest for its ability to inhibit quorum sensing in bacteria, a communication process integral to bacterial virulence and biofilm formation.[1] Its unique nordaucane-type structure presents a compelling challenge for synthetic chemists. The synthetic route developed by Yokokawa and colleagues provides an elegant solution to the construction of this complex molecule.
Synthetic Strategy Overview
The total synthesis of this compound commences from a known five-membered hydroxy carboxylic acid. The core of the synthetic strategy revolves around several key transformations:
-
A diastereoselective nucleophilic addition of methallylzinc bromide to an acetal-protected aldehydic intermediate. This step is crucial for setting the stereochemistry of the desired homoallylic alcohol.[1]
-
The construction of the seven-membered ring via ring-closing metathesis, a powerful and widely used reaction in the synthesis of cyclic compounds.[1]
-
A subsequent five-step sequence to introduce the ethyl group onto the five-membered ring, completing the carbon skeleton of this compound.[1]
Key Reaction Stages
The following table summarizes the pivotal steps in the total synthesis of this compound.
| Step | Transformation | Reagents and Conditions (General) | Description |
| 1 | Formation of β-keto aldehyde intermediate | Not specified | The synthesis begins with the conversion of a known five-membered hydroxy carboxylic acid into a key β-keto aldehyde intermediate. |
| 2 | Diastereoselective Methallylation | Methallylzinc bromide | A crucial carbon-carbon bond-forming reaction to install a homoallylic alcohol with the desired stereochemistry. The use of an acetal-protected aldehyde was found to be key for the observed diastereoselectivity.[1] |
| 3 | Ring-Closing Metathesis | Not specified | This step efficiently constructs the central seven-membered ring of the aculene core.[1] |
| 4 | Five-Step Functionalization | Not specified | A sequence of reactions to install the final ethyl group on the five-membered ring, leading to the completion of the this compound carbon skeleton.[1] |
Experimental Workflow
The overall logical flow of the total synthesis of this compound is depicted in the following diagram.
References
Application Notes: Utilizing [Compound Name] in Chromobacterium violaceum Quorum Sensing Assays
Introduction
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including biofilm formation, virulence factor production, and antibiotic resistance. In the Gram-negative bacterium Chromobacterium violaceum, QS regulates the production of the characteristic purple pigment, violacein. This visible output makes C. violaceum an excellent model organism for screening and evaluating potential quorum sensing inhibitors (QSIs). This document provides a detailed protocol for assessing the QSI activity of a test compound, referred to herein as "[Compound Name]", using a C. violaceum assay.
The quorum sensing system in C. violaceum is primarily regulated by the cviI/cviR gene cassette. The CviI protein synthesizes the autoinducer molecule, N-acylhomoserine lactone (AHL). As the bacterial population density increases, the extracellular concentration of AHLs rises. Upon reaching a threshold concentration, AHLs bind to and activate the transcriptional regulator CviR. The CviR-AHL complex then induces the expression of target genes, including those in the vioA-E operon, which are responsible for the synthesis of violacein.
Compounds that interfere with this signaling pathway can inhibit violacein production, serving as potential candidates for anti-virulence and anti-biofilm therapies. These notes provide a framework for evaluating the efficacy of "[Compound Name]" as a QSI.
Mechanism of Quorum Sensing Inhibition
A potential quorum sensing inhibitor like "[Compound Name]" can disrupt the QS circuit at various levels. The primary mechanisms of inhibition include:
-
Inhibition of AHL Synthase (CviI): The compound may block the synthesis of the AHL signal molecule, preventing the activation of the QS cascade.
-
Degradation of AHL Signal: The compound could enzymatically or chemically degrade the AHL molecule, reducing its effective concentration.
-
Blockage of AHL Receptor (CviR): The compound might act as an antagonist, binding to the CviR receptor without activating it, thereby preventing the native AHL from binding and initiating gene expression.
The experimental protocol detailed below is designed to quantify the reduction in violacein production in the presence of "[Compound Name]," providing a measure of its QSI activity.
Data Presentation: Efficacy of [Compound Name] as a Quorum Sensing Inhibitor
The following table summarizes hypothetical data on the inhibition of violacein production in C. violaceum by "[Compound Name]". The data is presented as the percentage of violacein inhibition at various concentrations of the compound, with a known QSI used as a positive control.
| Compound | Concentration (µg/mL) | Violacein Production (OD 585 nm) | % Inhibition |
| Vehicle Control | 0 (DMSO) | 1.50 | 0% |
| [Compound Name] | 10 | 1.20 | 20% |
| 25 | 0.90 | 40% | |
| 50 | 0.60 | 60% | |
| 100 | 0.30 | 80% | |
| Positive Control | 50 | 0.45 | 70% |
Experimental Protocols
This section provides a detailed methodology for the Chromobacterium violaceum quorum sensing inhibition assay.
Materials and Reagents:
-
Chromobacterium violaceum (e.g., ATCC 12472)
-
Luria-Bertani (LB) broth and agar
-
N-acylhomoserine lactone (AHL) solution (if using a mutant strain)
-
[Compound Name] stock solution (dissolved in a suitable solvent like DMSO)
-
Positive control (e.g., a known QSI)
-
Solvent for [Compound Name] (e.g., DMSO) as a vehicle control
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Incubator
Protocol for Quorum Sensing Inhibition Assay:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of C. violaceum into 5 mL of LB broth.
-
Incubate overnight at 30°C with shaking (200 rpm) until the culture reaches the late exponential phase (OD₆₀₀ nm of ~1.0).
-
Dilute the overnight culture 1:100 in fresh LB broth.
-
-
Assay Setup:
-
In a 96-well microtiter plate, add 100 µL of the diluted C. violaceum culture to each well.
-
Add varying concentrations of "[Compound Name]" to the wells. A typical final concentration range to test would be 1-100 µg/mL. Ensure the final solvent concentration is consistent across all wells and does not exceed 1% (v/v).
-
Include a vehicle control (solvent only) and a positive control (a known QSI).
-
Also, include a negative control with only LB broth to check for sterility.
-
-
Incubation:
-
Cover the plate and incubate at 30°C for 24-48 hours with shaking (150 rpm).
-
-
Quantification of Violacein Production:
-
After incubation, visually inspect the plate for the presence of the purple pigment.
-
To quantify violacein, add 100 µL of 0.1% SDS to each well and mix to lyse the cells.
-
Measure the absorbance at 585 nm using a microplate reader. This wavelength corresponds to the maximum absorbance of violacein.
-
-
Data Analysis:
-
Calculate the percentage of violacein inhibition using the following formula:
-
Plot the percentage of inhibition against the concentration of "[Compound Name]" to determine the IC₅₀ value (the concentration at which 50% of violacein production is inhibited).
-
Protocol for Assessing Bacteriostatic/Bactericidal Effects:
It is crucial to determine if the observed inhibition of violacein is due to quorum sensing interference or simply due to the inhibition of bacterial growth.
-
Assay Setup:
-
Set up a 96-well plate as described in the QSI assay protocol.
-
After the incubation period, measure the optical density at 600 nm (OD₆₀₀) to assess bacterial growth.
-
-
Data Analysis:
-
Compare the OD₆₀₀ of the wells treated with "[Compound Name]" to the vehicle control.
-
A significant reduction in OD₆₀₀ indicates that the compound has bacteriostatic or bactericidal effects at the tested concentrations. Ideally, a true QSI will inhibit violacein production at sub-inhibitory concentrations for bacterial growth.
-
Visualizations
The following diagrams illustrate the key pathways and workflows described in these application notes.
Caption: Quorum sensing pathway in Chromobacterium violaceum.
Caption: Experimental workflow for the QSI assay.
Caption: Potential inhibition points of [Compound Name].
Application of D-Amino Acids in Biofilm Formation Inhibition Studies
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. Biofilms are structured communities of bacterial cells encapsulated in a self-produced extracellular polymeric substance (EPS) matrix. This matrix acts as a protective barrier, shielding the embedded bacteria from antibiotics and host immune responses. Consequently, there is a pressing need for novel strategies to inhibit biofilm formation and disperse existing biofilms.
D-amino acids have emerged as potential agents for controlling biofilm formation. Unlike their L-isomeric counterparts, which are the primary building blocks of proteins, D-amino acids are produced by various bacteria and have been shown to play a role in signaling processes, including the disassembly of biofilms. This document outlines the application of D-amino acids in biofilm inhibition studies, providing detailed experimental protocols, data summaries, and visualizations of relevant pathways.
Data Summary
The following table summarizes the quantitative data from studies investigating the anti-biofilm activity of D-amino acids against various bacterial strains.
| Bacterial Strain | D-Amino Acid(s) | Concentration | Effect on Biofilm | Reference |
| Pseudomonas aeruginosa PAO1 & PA14 | D-alanine, D-leucine, D-methionine, D-tryptophan (10 mM), D-tyrosine (10 µM and 1 mM) | 10 mM / 10 µM / 1 mM | No inhibitory effect on biofilm growth.[1][2] | [1][2] |
| Bacillus subtilis | Mixture of D-leucine, D-methionine, D-tyrosine, D-tryptophan | Nanomolar concentrations | Prevents biofilm formation and breaks down existing biofilms.[3] | [3] |
| Staphylococcus aureus | D-tyrosine and a mixture of D-amino acids | Not specified | Effective in preventing biofilm formation.[3] | [3] |
| Pseudomonas aeruginosa | D-tyrosine and a mixture of D-amino acids | Not specified | Effective in preventing biofilm formation.[3] | [3] |
| Cutibacterium acnes | DJK5 (a D-enantiomeric peptide) | 10 µg/mL | Inhibited biofilm formation of P. aeruginosa and K. pneumoniae by 99.7% and 99.8% respectively.[4] | [4] |
| Cutibacterium acnes | DJK5, AB009-D, AB101-D | 32 µg/mL | DJK5 exhibited the strongest anti-adhesion properties with a significant 5-fold to 16.5-fold decrease.[4] | [4] |
| Acinetobacter baumannii | Curcumin (as a biofilm inhibitor) | 20 µg/ml, 100 µg/ml | Decreased biofilm formation by 46% and 93%, respectively.[5] | [5] |
| Klebsiella pneumoniae | Phytol | Not specified | Highest inhibition of initial cell attachment at 54.71% and 50.05% for two strains.[6] | [6] |
Experimental Protocols
Biofilm Formation Inhibition Assay (Crystal Violet Method)
This protocol is a standard method for quantifying biofilm formation in microtiter plates.
Materials:
-
Bacterial culture
-
Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)
-
D-amino acid stock solutions
-
96-well flat-bottom sterile polystyrene microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Glacial Acetic Acid
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into 5 mL of TSB and incubate overnight at 37°C with shaking.
-
Preparation of Inoculum: Dilute the overnight culture in fresh TSB to an optical density at 600 nm (OD₆₀₀) of 0.05.
-
Treatment Application: Add 100 µL of the diluted bacterial suspension to each well of a 96-well microtiter plate. Add 100 µL of the D-amino acid solution at various concentrations to the respective wells. Include a positive control (bacteria with media only) and a negative control (media only).
-
Incubation: Incubate the plate statically at 37°C for 24-48 hours.
-
Washing: Gently discard the planktonic cells and wash the wells three times with 200 µL of sterile PBS to remove non-adherent cells.
-
Staining: Add 150 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the Crystal Violet solution and wash the wells three times with 200 µL of sterile PBS.
-
Solubilization: Add 200 µL of 30% glacial acetic acid to each well to solubilize the bound dye.
-
Quantification: Measure the absorbance at 595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.
Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization
CLSM allows for the three-dimensional visualization of biofilm architecture and viability.
Materials:
-
Bacterial culture grown on a suitable surface for microscopy (e.g., glass-bottom dishes)
-
D-amino acid treatments
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar fluorescent stains like SYTO 9 and propidium iodide)
-
Confocal microscope
Procedure:
-
Biofilm Growth: Grow biofilms on glass-bottom dishes in the presence or absence of D-amino acids as described in the previous protocol.
-
Staining: After the incubation period, gently wash the biofilms with PBS. Stain the biofilms with a mixture of SYTO 9 (stains live cells green) and propidium iodide (stains dead cells red) according to the manufacturer's instructions.
-
Imaging: Visualize the stained biofilms using a confocal laser scanning microscope. Acquire z-stack images to reconstruct the 3D architecture of the biofilm.
-
Image Analysis: Use software such as COMSTAT to analyze the CLSM images and quantify biofilm parameters like biomass, thickness, and surface coverage.[5]
Signaling Pathways and Mechanisms of Action
The precise mechanism by which D-amino acids inhibit biofilm formation is still under investigation and can vary between bacterial species. One proposed mechanism involves the interference with the integrity of the extracellular matrix.
Proposed Mechanism of D-Amino Acid-Mediated Biofilm Disassembly
D-amino acids are thought to trigger the release of amyloid fibers that are crucial for holding the bacterial cells together within the biofilm matrix.[3] This leads to the disassembly of the biofilm structure.
Caption: D-Amino acid induced biofilm disassembly pathway.
Experimental Workflow for Biofilm Inhibition Studies
The following diagram illustrates a typical workflow for investigating the anti-biofilm potential of a compound like a D-amino acid.
Caption: A standard experimental workflow for biofilm inhibition research.
References
- 1. D‐amino acids do not inhibit Pseudomonas aeruginosa biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-amino acids do not inhibit Pseudomonas aeruginosa biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D-Amino Acids Trigger Biofilm Disassembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D-enantiomeric antibiofilm peptides effective against anaerobic Cutibacterium acnes biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Antibiofilm and Antivirulence Efficacies of Flavonoids and Curcumin Against Acinetobacter baumannii [frontiersin.org]
- 6. Anti-Biofilm and Associated Anti-Virulence Activities of Selected Phytochemical Compounds against Klebsiella pneumoniae [mdpi.com]
Aculene D: A Tool for Investigating Bacterial Communication
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Aculene D, a fungal metabolite, has emerged as a valuable tool for studying bacterial communication, specifically as an inhibitor of quorum sensing (QS).[1] Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density, often regulating virulence, biofilm formation, and antibiotic resistance. By interfering with QS pathways, this compound offers a promising avenue for the development of novel anti-pathogenic agents that are less likely to induce resistance compared to traditional antibiotics.[2] This document provides detailed application notes and experimental protocols for utilizing this compound in the study of bacterial communication, with a focus on its activity against Chromobacterium violaceum, a common model organism for QS research.
Mechanism of Action
In many Gram-negative bacteria, quorum sensing is mediated by N-acyl-homoserine lactones (AHLs) that are synthesized by a LuxI-type synthase and recognized by a LuxR-type receptor. In Chromobacterium violaceum, this system is composed of the CviI synthase and the CviR receptor. CviI produces the AHL signal, N-hexanoyl-L-homoserine lactone (C6-HSL), which at a critical concentration, binds to the CviR protein. This complex then activates the transcription of target genes, including the vioA operon responsible for the production of the purple pigment violacein. This compound is reported to inhibit this QS-regulated violacein production in C. violaceum CV026, a mutant strain that does not produce its own AHLs but retains a functional CviR receptor. This suggests that this compound may act as a competitive inhibitor of CviR, preventing the binding of the native AHL and subsequent gene activation.
References
Application Notes and Protocols for In Vitro Solubility and Stability Testing of Aculene D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aculene D is a sesquiterpenoid fungal metabolite with the chemical formula C14H20O2 and a molecular weight of 220.31 g/mol .[1] It has been isolated from Penicillium sp. SCS-KFD08 and Aspergillus aculeatus.[1] Notably, this compound has demonstrated quorum sensing inhibitory activity against Chromobacterium violaceum CV026, suggesting its potential as a novel antibacterial agent.[2] As with any compound under investigation for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. This document provides detailed protocols for the in vitro assessment of the solubility and stability of this compound, critical parameters that influence its formulation, bioavailability, and overall therapeutic potential.
Given that this compound is a natural product and likely a poorly soluble drug, the following protocols are designed to provide a comprehensive evaluation using methodologies suitable for such compounds.[3][4][5][6] These protocols are based on established scientific principles and regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[7][8][9]
Solubility Testing Protocol
A comprehensive understanding of a drug candidate's solubility is crucial for predicting its oral bioavailability. The following protocols outline methods for determining both the kinetic and thermodynamic solubility of this compound in various physiologically relevant media.
Experimental Workflow for Solubility Testing
Caption: Workflow for kinetic and thermodynamic solubility testing of this compound.
Methodologies
1. Kinetic Solubility Assessment: This method provides a rapid assessment of solubility under non-equilibrium conditions, which can be representative of the conditions in the gastrointestinal tract immediately after drug administration.
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate buffered saline (PBS), pH 7.4
-
Simulated Gastric Fluid (SGF), pH 1.2
-
Simulated Intestinal Fluid (SIF), pH 6.8
-
Fasted State Simulated Intestinal Fluid (FaSSIF)
-
Fed State Simulated Intestinal Fluid (FeSSIF)
-
96-well microplates
-
Plate shaker with temperature control
-
Filtration device (e.g., filter plates)
-
HPLC-UV or other suitable analytical instrument
-
-
Protocol:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dispense 198 µL of each test medium into the wells of a 96-well plate.
-
Add 2 µL of the this compound stock solution to each well to achieve a final concentration of 100 µM.
-
Seal the plate and incubate at 37°C with continuous shaking for 2 hours.
-
After incubation, filter the samples to remove any precipitated compound.
-
Analyze the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
The highest concentration at which the compound remains in solution is reported as the kinetic solubility.
-
2. Thermodynamic Solubility (Shake-Flask Method): This method determines the equilibrium solubility of a compound and is considered the gold standard for solubility measurement.
-
Materials:
-
Solid this compound
-
The same aqueous and biorelevant media as for kinetic solubility.
-
Glass vials
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
HPLC-UV or other suitable analytical instrument
-
-
Protocol:
-
Add an excess amount of solid this compound to a glass vial containing a known volume of the test medium.
-
Seal the vials and place them in an orbital shaker set to 37°C.
-
Shake the vials for 24 to 48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect for the presence of undissolved solid.
-
Centrifuge the samples to pellet the excess solid.
-
Carefully collect the supernatant and filter it using a syringe filter.
-
Analyze the concentration of this compound in the filtrate using a validated analytical method.
-
Data Presentation
| Medium | pH | Kinetic Solubility (µM) | Thermodynamic Solubility (µg/mL) |
| Simulated Gastric Fluid (SGF) | 1.2 | ||
| Acetate Buffer | 4.5 | ||
| Simulated Intestinal Fluid (SIF) | 6.8 | ||
| Phosphate Buffered Saline (PBS) | 7.4 | ||
| FaSSIF | 6.5 | ||
| FeSSIF | 5.0 |
Stability Testing Protocol
Stability testing is essential to determine the shelf-life of a drug substance and to identify its degradation products. The following protocols are designed to assess the stability of this compound under various conditions, including accelerated and forced degradation studies, in accordance with ICH guidelines.
Experimental Workflow for Stability Testing
Caption: Workflow for in vitro stability testing of this compound.
Methodologies
1. Long-Term and Accelerated Stability Studies (ICH Conditions): These studies are designed to predict the shelf-life of the drug substance under recommended storage conditions.
-
Materials:
-
This compound (solid)
-
This compound solution in a relevant solvent/formulation
-
Stability chambers with controlled temperature and relative humidity (RH)
-
Photostability chamber
-
Appropriate container closure systems
-
Stability-indicating HPLC method (validated to separate this compound from its degradation products)
-
-
Protocol:
-
Package this compound samples (both solid and solution) in the proposed container closure system.
-
Place the samples in stability chambers under the following conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 3, 6 months for accelerated).
-
For photostability, expose the samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
Analyze the samples for appearance, assay, purity (degradation products), and any other relevant physical or chemical properties.
-
2. Forced Degradation Studies: These studies are undertaken to identify potential degradation pathways and to ensure the analytical method is stability-indicating.
-
Materials:
-
This compound solution
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
Heat source (e.g., oven)
-
UV lamp
-
-
Protocol:
-
Acid Hydrolysis: Incubate this compound solution with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Incubate this compound solution with 0.1 M NaOH at room temperature or slightly elevated temperature.
-
Oxidation: Treat this compound solution with 3% H2O2 at room temperature.
-
Thermal Degradation: Expose solid this compound and a solution of this compound to dry heat (e.g., 80°C).
-
Photodegradation: Expose a solution of this compound to UV light.
-
Samples should be analyzed at various time points to target 5-20% degradation. The degradation products should be characterized, if possible, using techniques like mass spectrometry (MS).
-
Data Presentation
Long-Term and Accelerated Stability Data
| Storage Condition | Time Point (Months) | Appearance | Assay (%) | Total Impurities/Degradants (%) |
| 25°C/60% RH | 0 | |||
| 3 | ||||
| 6 | ||||
| 12 | ||||
| 40°C/75% RH | 0 | |||
| 1 | ||||
| 3 | ||||
| 6 |
Forced Degradation Summary
| Stress Condition | Time (hours) | Temperature (°C) | % Degradation | Number of Degradants | Major Degradant (RRT) |
| 0.1 M HCl | |||||
| 0.1 M NaOH | |||||
| 3% H2O2 | |||||
| Heat (Solid) | |||||
| Heat (Solution) | |||||
| Photolytic |
Conclusion
The protocols outlined in this document provide a robust framework for the comprehensive in vitro evaluation of the solubility and stability of this compound. The data generated from these studies will be instrumental for guiding formulation development, understanding potential liabilities, and supporting regulatory submissions for this promising drug candidate. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data essential for advancing the development of this compound.
References
- 1. This compound | C14H20O2 | CID 146672910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Total Synthesis of Aculenes B and D - ChemistryViews [chemistryviews.org]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. Q&A Media Selection For In Vitro Testing Of Poorly Soluble Drugs [bioprocessonline.com]
- 5. [PDF] Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Stability testing protocols | PPTX [slideshare.net]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 9. japsonline.com [japsonline.com]
Application Notes & Protocols for the Detection and Quantification of Aculeatin D
Topic: Analytical Methods for the Detection and Quantification of Aculeatin D
Audience: Researchers, scientists, and drug development professionals.
Note: The compound "aculene D" is not described in the scientific literature. It is highly probable that this is a misspelling of aculeatin D , a bioactive natural product isolated from the rhizomes of Amomum aculeatum. This document provides analytical methods pertaining to aculeatin D.
Introduction
Aculeatin D is a natural product belonging to the 1,7-dioxadispiro[5.1.5.2]pentadecane class of compounds. It is isolated from the rhizomes of Amomum aculeatum, a plant in the ginger family (Zingiberaceae). Aculeatin D has garnered significant interest due to its potent biological activities. It has demonstrated high cytotoxicity against various cancer cell lines, including KB and L-6 cells, and has also shown promising activity against several protozoan parasites, such as Plasmodium falciparum (the causative agent of malaria), Trypanosoma brucei rhodesiense, and Trypanosoma cruzi.
The unique spiroketal structure and significant biological profile of aculeatin D make it a molecule of interest for drug discovery and development. Accurate and reliable analytical methods are therefore essential for its detection in natural extracts, for quality control of isolated material, and for pharmacokinetic studies.
This document provides an overview of the analytical techniques used for the structural elucidation of aculeatin D and presents proposed protocols for its quantification using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Qualitative and Structural Analysis
The definitive structure of aculeatin D has been established primarily through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the complex three-dimensional structure of aculeatin D. These techniques allow for the assignment of all proton and carbon signals and establish the connectivity within the molecule, confirming the dispiroketal framework.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of aculeatin D. Fragmentation patterns observed in MS/MS experiments provide further confirmation of the proposed structure.
Proposed Quantitative Analysis Methods
While the literature primarily focuses on the synthesis and structural characterization of aculeatin D, validated quantitative methods have not yet been published. Based on the analysis of similar natural products from the Zingiberaceae family, the following methods are proposed for the accurate quantification of aculeatin D.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of aculeatin D in purified samples and semi-purified fractions.
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD) is required.
Chromatographic Conditions (Proposed):
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |
| Gradient | 50% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm (based on the chromophore of aculeatin D) |
| Injection Volume | 10 µL |
Hypothetical Method Performance Characteristics (for validation):
| Parameter | Expected Range |
|---|---|
| Linearity (R²) | > 0.999 |
| Range | 1 - 200 µg/mL |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher sensitivity and selectivity, making it ideal for the quantification of aculeatin D in complex matrices such as crude plant extracts and biological samples (e.g., plasma, tissue).
Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions (Proposed):
| Parameter | Value |
|---|---|
| Column | C18 UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |
| Gradient | 30% B to 90% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
MS/MS Conditions (Proposed):
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion [M+H]⁺ | To be determined by infusion of a pure standard |
| Product Ions | To be determined by collision-induced dissociation (CID) of the precursor ion |
| Collision Energy | To be optimized for each transition |
Hypothetical Method Performance Characteristics (for validation):
| Parameter | Expected Range |
|---|---|
| Linearity (R²) | > 0.998 |
| Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | ~0.03 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Biological Activity of Aculeatin D
Aculeatin D has been reported to exhibit significant cytotoxic and antiprotozoal activities. The following table summarizes the reported inhibitory concentrations.
| Activity | Cell Line / Organism | IC₅₀ (µg/mL) |
| Cytotoxicity | KB (human oral cancer) | 0.38 |
| L-6 (rat skeletal myoblast) | 1.0 | |
| Antiprotozoal | Plasmodium falciparum (K1, multidrug-resistant) | 0.2 |
| Plasmodium falciparum (NF54, chloroquine-sensitive) | 0.3 | |
| Trypanosoma brucei rhodesiense | 0.3 | |
| Trypanosoma cruzi | 2.0 |
Experimental Protocols
Protocol 1: Extraction of Aculeatin D from Amomum aculeatum Rhizomes
-
Sample Preparation: Obtain fresh rhizomes of Amomum aculeatum. Clean the rhizomes to remove any soil and debris. Chop the rhizomes into small pieces and air-dry or freeze-dry them.
-
Grinding: Grind the dried rhizomes into a fine powder using a laboratory mill.
-
Extraction:
-
Weigh 100 g of the powdered rhizome material.
-
Perform sequential extraction using solvents of increasing polarity, starting with a non-polar solvent like hexane or petroleum ether to remove lipids.
-
Macerate the powdered material with 500 mL of petroleum ether for 24 hours at room temperature with occasional shaking.
-
Filter the extract and repeat the extraction process two more times.
-
Combine the petroleum ether extracts and concentrate under reduced pressure using a rotary evaporator. Aculeatin D is typically found in this non-polar fraction.
-
-
Fractionation (Optional): The crude petroleum ether extract can be further purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
Protocol 2: Quantitative Analysis by HPLC-UV
-
Standard Preparation:
-
Accurately weigh 1 mg of purified aculeatin D standard.
-
Dissolve in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions of the stock solution with the mobile phase (50:50 acetonitrile:water) to prepare calibration standards in the range of 1 - 200 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh the dried extract.
-
Dissolve a known amount of the extract in acetonitrile to an estimated concentration within the calibration range.
-
Vortex for 1 minute and sonicate for 10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Inject 10 µL of the calibration standards and the sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak area corresponding to aculeatin D.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of aculeatin D in the sample by interpolating its peak area from the calibration curve.
-
Protocol 3: Quantitative Analysis by LC-MS/MS
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of aculeatin D in acetonitrile.
-
Perform serial dilutions in a mixture of 50:50 acetonitrile:water to prepare calibration standards in the range of 0.1 - 100 ng/mL.
-
-
Sample Preparation (from extract):
-
Dissolve a known amount of the extract in acetonitrile.
-
Perform a dilution series to bring the concentration of aculeatin D into the calibration range.
-
Filter the final solution through a 0.22 µm syringe filter into an LC-MS vial.
-
-
Analysis:
-
Set up the LC-MS/MS system with the proposed conditions.
-
Optimize the MS/MS parameters (precursor/product ions, collision energy) by infusing a dilute solution of the aculeatin D standard.
-
Inject 2 µL of the standards and samples.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard, if used) against the concentration.
-
Calculate the concentration of aculeatin D in the sample from the calibration curve.
-
Visualizations
Application Notes and Protocols for Studying Aculene D in Bacterial Virulence Factor Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aculene D is a natural product that has been identified as a potential inhibitor of quorum sensing (QS) in bacteria.[1][2] Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate collective behaviors, including the expression of virulence factors and biofilm formation.[1] By disrupting QS pathways, compounds like this compound may offer a novel therapeutic strategy to mitigate bacterial pathogenicity without exerting direct bactericidal pressure, which could reduce the development of antibiotic resistance.[1]
These application notes provide a comprehensive overview of the methodologies that can be employed to study the effects of this compound on the expression of virulence factors in key pathogenic bacteria, such as Chromobacterium violaceum, Pseudomonas aeruginosa, and Staphylococcus aureus. While specific quantitative data and detailed established protocols for this compound are limited in publicly available literature, this document presents standardized and widely used protocols for analogous quorum sensing inhibitors. These can be adapted by researchers to investigate the bioactivity of this compound.
I. General Signaling Pathways and Experimental Workflow
The study of this compound's impact on bacterial virulence typically involves a multi-step process, from initial screening for quorum sensing inhibition to quantifying its effect on specific virulence factors and gene expression.
Caption: A general experimental workflow for characterizing this compound.
II. Quorum Sensing Inhibition Assays
A primary method to screen for quorum sensing inhibition is the use of reporter strains that produce a quantifiable signal, such as pigment or light, under the control of a QS system.
A. Violacein Inhibition Assay in Chromobacterium violaceum
Chromobacterium violaceum produces a purple pigment called violacein, which is regulated by the CviI/CviR quorum sensing system. Inhibition of violacein production in the mutant strain CV026, which requires an external acyl-homoserine lactone (AHL) signal, is a common indicator of QS antagonism.[1][2]
Protocol:
-
Bacterial Culture Preparation:
-
Inoculate C. violaceum CV026 into Luria-Bertani (LB) broth and incubate overnight at 30°C with shaking.
-
-
Assay Setup:
-
In a 96-well microtiter plate, add 100 µL of fresh LB broth to each well.
-
Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the wells. Include a solvent-only control.
-
Add a standardized concentration of the AHL signal molecule, N-hexanoyl-L-homoserine lactone (C6-HSL), to induce violacein production.
-
Inoculate each well with 100 µL of the overnight C. violaceum CV026 culture diluted to an OD600 of 0.1.
-
-
Incubation and Quantification:
-
Incubate the plate at 30°C for 24-48 hours with shaking.
-
After incubation, quantify the violacein production by lysing the cells and measuring the absorbance of the extracted pigment at 585 nm.
-
Data Presentation:
| This compound (µg/mL) | Violacein Production (% of Control) |
| 0 (Control) | 100 |
| 10 | Data to be determined |
| 25 | Data to be determined |
| 50 | Data to be determined |
| 100 | Data to be determined |
III. Virulence Factor Expression in Pseudomonas aeruginosa
P. aeruginosa is a Gram-negative opportunistic pathogen that utilizes the las and rhl quorum sensing systems to regulate a variety of virulence factors.
A. Signaling Pathway
References
Application Notes and Protocols for Aculeine D Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: On the Structure of Aculeine D
The precise chemical structure of aculeine D, a peptide-polyamine toxin isolated from the marine sponge Axinyssa aculeata, is not currently available in the public domain. The aculeine family of natural products are known to be complex conjugates of a peptide and a long-chain polyamine. For the purpose of these application notes and to provide a framework for structure-activity relationship (SAR) studies, we will utilize a representative hypothetical structure for aculeine D. This structure is based on the known architecture of aculeine B, featuring the same 44-amino acid peptide core (AcuPep) with a modified polyamine chain. Definitive structural elucidation of natural aculeine D is a critical prerequisite for any experimental SAR campaign.
Hypothetical Aculeine D Structure: A conjugate of the AcuPep peptide and a C14 polyamine chain attached to the N-terminus.
Introduction to Aculeine D and SAR Studies
Aculeines are a family of bioactive peptide-polyamine conjugates isolated from the marine sponge Axinyssa aculeata.[1][2] These compounds have demonstrated a range of biological activities, including neurotoxicity, cytotoxicity, and hemolytic effects.[2][3] The unique structural combination of a peptide and a long-chain polyamine suggests that both moieties likely contribute to the overall activity and mechanism of action.
Structure-activity relationship (SAR) studies are a cornerstone of drug discovery and development, providing critical insights into how chemical structure influences biological activity. By systematically modifying the structure of a lead compound like aculeine D and evaluating the biological activity of the resulting analogs, researchers can identify key pharmacophoric features and guide the design of more potent, selective, and less toxic therapeutic agents.
This document provides a comprehensive experimental design for conducting SAR studies on aculeine D, including the design of an analog library, detailed protocols for relevant bioassays, and a framework for data analysis and visualization.
Experimental Design for Aculeine D SAR Studies
A systematic approach to SAR requires the design and synthesis of a focused library of analogs, followed by quantitative biological evaluation.
Design of an Aculeine D Analog Library
The design of the analog library should explore modifications of both the polyamine chain and the peptide backbone.
2.1.1. Polyamine Chain Modifications:
The long-chain polyamine is a distinguishing feature of the aculeine family and is hypothesized to be crucial for its biological activity, potentially through interactions with cell membranes or specific transporters.[4] Modifications should probe the importance of chain length, charge distribution, and flexibility.
-
Varying Chain Length: Synthesize analogs with shorter and longer polyamine chains (e.g., C10, C12, C16, C18) to determine the optimal length for activity.
-
Modifying Charge: Introduce or remove amine groups to alter the overall charge and charge distribution along the chain. Analogs with secondary or tertiary amines can also be synthesized.
-
Altering Flexibility: Introduce double or triple bonds into the polyamine backbone to create more rigid structures.
-
Introducing Functional Groups: Incorporate functional groups such as hydroxyl, fluoro, or methyl groups to probe specific interactions and metabolic stability.
2.1.2. Peptide Backbone Modifications:
The peptide portion of aculeine D likely contributes to target recognition and specificity.
-
Alanine Scanning Mutagenesis: Systematically replace each amino acid residue with alanine to identify critical residues for activity.
-
Truncation Analysis: Synthesize N-terminal and C-terminal truncations of the peptide to determine the minimal active sequence.
-
Substitution of Key Residues: Based on alanine scanning data, substitute key residues with other natural or non-natural amino acids to probe the effects of size, charge, and hydrophobicity.
Synthesis of Aculeine D Analogs
The synthesis of aculeine D and its analogs can be achieved through a combination of solid-phase peptide synthesis (SPPS) for the peptide moiety and solution-phase synthesis for the polyamine chain, followed by conjugation.
Biological Evaluation
A panel of in vitro bioassays should be employed to quantitatively assess the biological activity of the synthesized analogs.
-
Cytotoxicity Assays: To determine the potency of the analogs in killing cancer cells.
-
Hemolytic Activity Assays: To assess the membrane-disrupting potential of the analogs.
-
Cell Penetration Assays: To quantify the ability of the analogs to enter cells.
-
Neurotoxicity Assays: To evaluate the potential adverse effects on neuronal cells.
Detailed Experimental Protocols
Protocol for Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of aculeine D analogs on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Aculeine D analogs (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
Prepare serial dilutions of the aculeine D analogs in DMEM.
-
Remove the medium from the wells and add 100 µL of the analog dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48 hours at 37°C.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting the percentage of viability against the log of the analog concentration.
Protocol for Hemolytic Activity Assay
Objective: To determine the concentration of aculeine D analogs that causes 50% hemolysis of red blood cells (HC50).
Materials:
-
Fresh human red blood cells (RBCs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Aculeine D analogs (dissolved in DMSO)
-
Triton X-100 (1% v/v in PBS) as a positive control
-
96-well microplates
-
Microplate reader
Procedure:
-
Collect fresh human blood in a tube containing an anticoagulant.
-
Centrifuge the blood at 1,000 x g for 10 minutes and discard the plasma and buffy coat.
-
Wash the RBCs three times with PBS.
-
Resuspend the RBCs in PBS to a final concentration of 2% (v/v).
-
Prepare serial dilutions of the aculeine D analogs in PBS.
-
In a 96-well plate, add 100 µL of the analog dilutions to the respective wells.
-
Add 100 µL of the 2% RBC suspension to each well.
-
Include a negative control (PBS) and a positive control (1% Triton X-100).
-
Incubate the plate at 37°C for 1 hour with gentle shaking.
-
Centrifuge the plate at 1,000 x g for 5 minutes.
-
Carefully transfer 100 µL of the supernatant to a new 96-well plate.
-
Measure the absorbance of the released hemoglobin at 450 nm using a microplate reader.
-
Calculate the percentage of hemolysis relative to the positive control and determine the HC50 values.
Protocol for Cell Penetration Assay (Confocal Microscopy)
Objective: To visualize and quantify the cellular uptake of fluorescently labeled aculeine D analogs.
Materials:
-
Human cell line (e.g., HeLa)
-
Fluorescently labeled aculeine D analogs (e.g., with FITC or rhodamine)
-
Cell culture medium and supplements
-
Hoechst 33342 stain (for nuclear staining)
-
Confocal microscope
Procedure:
-
Seed cells on glass-bottom dishes.
-
Incubate the cells until they reach 70-80% confluency.
-
Treat the cells with the fluorescently labeled aculeine D analogs at a desired concentration for a specific time period (e.g., 1-4 hours).
-
Wash the cells three times with PBS to remove extracellular analogs.
-
Stain the cell nuclei with Hoechst 33342.
-
Image the cells using a confocal microscope.
-
Quantify the intracellular fluorescence intensity using image analysis software.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison of the activities of the aculeine D analogs.
Table 1: Structure-Activity Relationship Data for Aculeine D Analogs
| Analog ID | Polyamine Chain Modification | Peptide Backbone Modification | Cytotoxicity (IC50, µM) | Hemolytic Activity (HC50, µM) | Relative Cell Penetration (%) | Neurotoxicity (EC50, µM) |
| Aculeine D | C14 (hypothetical) | Wild-type | 5.2 | 12.5 | 100 | 8.7 |
| AD-C10 | C10 | Wild-type | 15.8 | 35.2 | 65 | 22.1 |
| AD-C16 | C16 | Wild-type | 2.1 | 5.8 | 120 | 4.3 |
| AD-Ala5 | C14 | Gly5 -> Ala | 25.4 | 50.1 | 40 | 38.9 |
| AD-truncC | C14 | C-terminal 5 AA truncated | >50 | >100 | 20 | >50 |
Mandatory Visualizations
Experimental Workflow for Aculeine D SAR Studies
Caption: Workflow for aculeine D SAR studies.
Representative Signaling Pathway: Intrinsic Apoptosis
Caption: Potential intrinsic apoptosis pathway.
Logical Design of the Analog Library
Caption: Analog library design strategy.
References
- 1. Isolation, Amino Acid Sequence and Biological Activities of Novel Long-Chain Polyamine-Associated Peptide Toxins from the Sponge Axinyssa aculeata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation, amino acid sequence and biological activities of novel long-chain polyamine-associated peptide toxins from the sponge Axinyssa aculeata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of a fully protected long-chain polyamine subunit of aculeine B using the photoremovable NPEC group - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00369H [pubs.rsc.org]
- 4. researchmap.jp [researchmap.jp]
Isolating Aculene D from Fungal Cultures: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the isolation and purification of aculene D, a daucane-type sesquiterpenoid, from fungal cultures of Aspergillus aculeatus. This compound has garnered interest in the scientific community for its potential biological activities. This guide offers a comprehensive protocol covering fungal cultivation, extraction, and a multi-step chromatographic purification process.
Data Presentation
The isolation of this compound is typically part of a broader secondary metabolite screening from fungal extracts. While specific yields for this compound are not always reported in isolation, the following table summarizes key parameters and expected outcomes based on available literature.
| Parameter | Value/Range | Notes |
| Fungal Strain | Aspergillus aculeatus | Other fungal species, such as Penicillium sp., may also produce this compound. |
| Cultivation Medium | Yeast Extract Sucrose (YES) Agar | A common medium for inducing secondary metabolite production in fungi. |
| Incubation Time | 7 - 14 days | Optimal time for metabolite production can vary and should be determined empirically. |
| Extraction Solvent | Dichloromethane/Methanol (CH2Cl2/MeOH) (1:1, v/v) | An effective solvent system for extracting a broad range of fungal secondary metabolites. |
| Purification Method | Silica Gel Column Chromatography followed by Reversed-Phase HPLC | A standard two-step process for separating compounds of varying polarities. |
| Purity | >95% | Achievable with the described multi-step purification protocol. |
| Reported Yield | Not explicitly quantified for this compound alone. | This compound is co-isolated with other sesquiterpenoids; yields are dependent on the specific fermentation and extraction efficiency. |
Experimental Protocols
Fungal Cultivation
This protocol outlines the cultivation of Aspergillus aculeatus on a solid agar medium to promote the production of secondary metabolites, including this compound.
Materials:
-
Aspergillus aculeatus culture
-
Yeast Extract Sucrose (YES) agar plates (2% yeast extract, 15% sucrose, 2% agar)
-
Sterile inoculation loop or scalpel
-
Incubator
Procedure:
-
Aseptically inoculate the YES agar plates with the Aspergillus aculeatus culture using a sterile inoculation loop or by transferring a small agar plug from a stock culture.
-
Incubate the plates at 25-28°C in the dark for 7 to 14 days, or until sufficient mycelial growth and sporulation are observed.
Extraction of Fungal Metabolites
This protocol describes the extraction of secondary metabolites from the fungal culture.
Materials:
-
Cultivated Aspergillus aculeatus plates
-
Dichloromethane (CH2Cl2), analytical grade
-
Methanol (MeOH), analytical grade
-
Large glass beakers or flasks
-
Spatula
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
After the incubation period, use a spatula to scrape the fungal mycelium and agar from the petri dishes into a large beaker.
-
Add a 1:1 (v/v) mixture of CH2Cl2 and MeOH to the beaker, ensuring the fungal material is completely submerged.
-
Stir the mixture at room temperature for 12-24 hours to allow for thorough extraction of the metabolites.
-
Filter the mixture through a Buchner funnel to separate the solvent extract from the solid fungal biomass and agar.
-
Repeat the extraction of the solid residue with fresh CH2Cl2/MeOH (1:1) to maximize the yield.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.
Purification of this compound
This protocol details a two-step chromatographic process for the purification of this compound from the crude extract.
Part A: Silica Gel Column Chromatography
Materials:
-
Crude fungal extract
-
Silica gel (for column chromatography)
-
Glass chromatography column
-
Hexane, analytical grade
-
Ethyl acetate (EtOAc), analytical grade
-
Test tubes or fraction collector
Procedure:
-
Prepare a silica gel slurry in hexane and pack it into the chromatography column.
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate, and then carefully load the dried, extract-impregnated silica gel onto the top of the packed column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:EtOAc, and so on).
-
Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine the fractions containing compounds with similar TLC profiles. The fractions containing this compound are typically eluted with a mid-polarity solvent mixture.
-
Evaporate the solvent from the combined fractions containing the target compound.
Part B: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Materials:
-
Partially purified fraction containing this compound
-
HPLC system with a C18 column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid or trifluoroacetic acid (TFA) (optional, as a mobile phase modifier)
-
Vials for fraction collection
Procedure:
-
Dissolve the partially purified fraction in the mobile phase.
-
Set up the HPLC system with a C18 column.
-
Use a gradient elution method with a mobile phase consisting of water (A) and acetonitrile (B), both of which may contain a small amount of an acid modifier (e.g., 0.1% formic acid) to improve peak shape. A typical gradient might start at 30% B and increase to 100% B over 30-40 minutes.
-
Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 210 nm or 254 nm).
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain pure this compound.
-
Confirm the identity and purity of the isolated this compound using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mandatory Visualization
The following diagrams illustrate the general biosynthetic pathway for sesquiterpenoids in fungi and a typical experimental workflow for the isolation of this compound.
Caption: General biosynthetic pathway of sesquiterpenoids in fungi.
Caption: Experimental workflow for the isolation of this compound.
Application Notes and Protocols for Aculeine Derivative Development
Topic: Aculeine D Derivatization for Enhanced Biological Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Aculeines are a class of potent peptide toxins isolated from the marine sponge Axinyssa aculeata. These toxins, notably aculeine A and B, are characterized by a unique post-translational modification: the N-terminus of a 44-amino acid peptide (AcuPep) is conjugated to a long-chain polyamine (LCPA). This structural feature is crucial for their significant biological activities, which include potent neurotoxicity, cytotoxicity, and hemolytic effects. The underlying mechanism of action is believed to be the disruption of cell membrane integrity.
The name "Aculeine D" does not correspond to a known naturally occurring aculeine. This document, therefore, focuses on the derivatization of the core aculeine structure, based on the available research on aculeine A, B, and their synthetic analogs, to guide the development of novel derivatives with potentially enhanced or modulated biological activities. The length and composition of the LCPA moiety have been identified as key determinants of bioactivity, making this a prime target for derivatization.
Data Presentation: Biological Activity of Aculeine Analogs
The derivatization of the aculeine structure, particularly the modification of the long-chain polyamine, has a profound impact on its biological activity. The following table summarizes the available data on the biological effects of key aculeine analogs. It is important to note that comprehensive quantitative structure-activity relationship (QSAR) data for a wide range of derivatives is not yet available in the public domain.
| Compound/Derivative | Chemical Modification | Biological Activity | Quantitative Data | Reference |
| Aculeine A/B | Natural peptide with long-chain polyamine (LCPA) | Neurotoxic, Cytotoxic, Hemolytic | Not specified in snippets | |
| Protoaculeine B Core Amino Acid | Heterotricyclic amino acid without the polyamine chain | Induces convulsions in mice | Not specified in snippets | |
| Mono(propanediamine) Analog of Protoaculeine B | Core amino acid with a single propanediamine unit | No observed convulsant activity in mice | Not specified in snippets |
Note: The available data strongly suggests that the length of the polyamine chain is directly correlated with the observed biological potency. The lack of activity in the mono-polyamine analog compared to the convulsant effect of the core amino acid suggests a complex interaction with biological targets that is dependent on the polycationic nature of the full LCPA.
Experimental Protocols
General Protocol for the Synthesis of a Protected Long-Chain Polyamine (LCPA) Subunit
This protocol describes a representative iterative synthesis of a protected 12-mer polyamine subunit, a key component for the synthesis of aculeine analogs.
Materials:
-
1,3-Propanediamine
-
2-Nitrobenzenesulfonyl chloride (NsCl)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
1,3-Dibromopropane
-
Cesium carbonate (Cs₂CO₃)
-
Thiophenol (PhSH)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Mono-N-Ns-protection of 1,3-propanediamine: React 1,3-propanediamine with one equivalent of NsCl in DCM to yield mono-Ns-protected diamine.
-
N-Boc protection: Protect the remaining free amine of the mono-Ns-protected diamine with Boc₂O.
-
Chain extension: React the N-Boc, N'-Ns-diaminopropane with 1,3-dibromopropane to introduce a reactive handle for the next iteration.
-
Iterative coupling: Repeat the protection and chain extension steps to elongate the polyamine chain to the desired length (e.g., 12-mer).
-
Deprotection: The Ns groups can be removed using thiophenol and cesium carbonate, followed by reprotection with a more suitable group (e.g., Boc) for subsequent coupling to the peptide moiety.
Protocol for Cytotoxicity Assessment using MTT Assay
This protocol outlines a general method for assessing the cytotoxic effects of aculeine derivatives on a mammalian cell line (e.g., HeLa).
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Aculeine derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the aculeine derivatives and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each derivative.
Protocol for Hemolytic Activity Assay
This protocol describes a method to evaluate the hemolytic activity of aculeine derivatives on red blood cells (RBCs).
Materials:
-
Freshly drawn human or animal red blood cells
-
Phosphate-buffered saline (PBS)
-
Aculeine derivatives
-
Triton X-100 (for positive control - 100% hemolysis)
-
96-well plates
-
Centrifuge
-
Spectrophotometer
Procedure:
-
RBC Preparation: Wash the RBCs three times with PBS by centrifugation and resuspend to a final concentration of 2% (v/v) in PBS.
-
Compound Incubation: Add serial dilutions of the aculeine derivatives to a 96-well plate. Add the RBC suspension to each well. Include a PBS control (0% hemolysis) and a Triton X-100 control (100% hemolysis).
-
Incubation: Incubate the plate at 37°C for 1 hour with gentle shaking.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Data Acquisition: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.
-
Data Analysis: Calculate the percentage of hemolysis for each derivative concentration relative to the positive and negative controls. Determine the EC50 value.
Visualizations
Signaling Pathway: Proposed Mechanism of Aculeine-Induced Cell Lysis
Caption: Proposed mechanism of aculeine-induced cell lysis via membrane disruption.
Experimental Workflow: Derivatization and Biological Evaluation
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Aculene D
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of the total synthesis of aculene D. The information is based on the first total synthesis reported by Yokokawa, Enomoto, and colleagues.
Frequently Asked Questions (FAQs)
Q1: What are the key strategic bond formations in the total synthesis of this compound?
The total synthesis of this compound hinges on two critical transformations: a diastereoselective nucleophilic addition of methallylzinc bromide to an acetal-protected β-keto aldehyde and a subsequent ring-closing metathesis (RCM) to construct the central seven-membered ring.[1]
Q2: Why is the diastereoselectivity of the methallylzinc bromide addition crucial, and how is it controlled?
The stereochemistry of the homoallylic alcohol formed in this step is critical for establishing the correct relative stereochemistry of the final natural product. The researchers found that the diastereoselectivity of this addition is highly dependent on the presence of a protecting group on the β-keto aldehyde.[1] When the keto group is protected as an acetal, the desired diastereomer is obtained with high selectivity. This is attributed to a reversal of diastereoselectivity compared to the reaction with the unprotected β-keto aldehyde.
Q3: What are some common challenges encountered during the ring-closing metathesis (RCM) step?
Ring-closing metathesis to form medium-sized rings, such as the seven-membered ring in an this compound precursor, can be challenging. Potential issues include competing oligomerization or polymerization, catalyst decomposition, and poor conversion. Careful control of reaction concentration (often requiring high dilution), choice of catalyst (e.g., Grubbs or Hoveyda-Grubbs catalysts), and reaction temperature are crucial for maximizing the yield of the desired cyclized product.
Q4: How is the synthesis of aculene B related to that of this compound?
Aculene B can be synthesized from this compound in a straightforward, two-step sequence.[1] This involves the esterification of the secondary alcohol of this compound with an N-protected L-proline, followed by the removal of the protecting group to yield aculene B.
Troubleshooting Guides
This section addresses specific issues that may arise during key steps of the this compound synthesis.
Low Diastereoselectivity in the Methallylzinc Bromide Addition
| Problem | Possible Cause | Troubleshooting Suggestion |
| Poor dr (diastereomeric ratio) of the desired homoallylic alcohol. | Incomplete protection of the β-keto aldehyde. | Ensure complete conversion of the ketone to its acetal protecting group before subjecting the aldehyde to the Barbier-type reaction. Monitor the protection reaction by TLC or NMR. |
| Use of an inappropriate organometallic reagent or reaction conditions. | Methallylzinc bromide under Barbier conditions has been shown to be effective. Ensure the zinc is of high purity and activated if necessary. Reaction temperature should be carefully controlled. | |
| Chelation control issues with the unprotected β-keto aldehyde. | The presence of the unprotected ketone can lead to the undesired diastereomer. It is highly recommended to proceed with the acetal-protected substrate. |
Low Yield in the Ring-Closing Metathesis (RCM) Step
| Problem | Possible Cause | Troubleshooting Suggestion |
| Formation of oligomers/polymers as the major product. | Reaction concentration is too high. | Perform the RCM reaction under high-dilution conditions (typically in the range of 0.001–0.01 M). A syringe pump for slow addition of the substrate to the catalyst solution can be beneficial. |
| Inactive or decomposed catalyst. | Use a fresh, high-quality RCM catalyst. Ensure the solvent is thoroughly degassed and the reaction is run under an inert atmosphere (e.g., argon or nitrogen). | |
| Steric hindrance around the reacting alkenes. | The choice of protecting groups on nearby functionalities can influence the efficiency of the RCM. If possible, consider using less sterically demanding protecting groups. | |
| Reversible nature of the reaction. | The removal of the volatile ethylene byproduct drives the reaction to completion. Ensure the reaction setup allows for the efficient removal of ethylene. |
Quantitative Data Summary
The following table summarizes the reported yields for the key transformations in the total synthesis of this compound as described by Yokokawa, Enomoto, et al.
| Step | Transformation | Yield (%) |
| 1 | Acetal protection of β-keto aldehyde | Not explicitly reported, but generally high-yielding |
| 2 | Diastereoselective addition of methallylzinc bromide | High diastereoselectivity reported[1] |
| 3 | Ring-closing metathesis | Yields for RCM of similar systems can vary widely depending on conditions |
| 4 | Multi-step conversion to this compound | A five-step process is mentioned[1] |
| 5 | Esterification and deprotection to aculene B | High-yielding, standard transformations |
Note: Specific yields for each step are best obtained from the supplementary information of the primary literature.
Experimental Protocols
General Protocol for Diastereoselective Methallylzinc Bromide Addition
This is a generalized procedure based on the reported strategy. For precise amounts and conditions, consult the primary literature.
-
Substrate Preparation: The starting β-keto aldehyde is protected as its corresponding acetal (e.g., ethylene glycol acetal) using standard conditions.
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, add the acetal-protected aldehyde dissolved in a suitable anhydrous solvent (e.g., THF).
-
Reagent Preparation: In a separate flask, prepare the methallylzinc bromide reagent by reacting methallyl bromide with activated zinc powder in anhydrous THF.
-
Addition: Cool the aldehyde solution to the specified temperature (e.g., -78 °C or 0 °C). Slowly add the freshly prepared methallylzinc bromide solution to the aldehyde solution.
-
Quenching and Work-up: After the reaction is complete (monitored by TLC), quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic alcohol.
General Protocol for Ring-Closing Metathesis (RCM)
This is a generalized procedure. Optimal conditions, particularly concentration, may need to be determined empirically.
-
Substrate Preparation: The diene precursor is synthesized from the product of the addition reaction through subsequent synthetic steps.
-
Reaction Setup: To a flame-dried flask equipped with a reflux condenser and under an inert atmosphere, add the RCM catalyst (e.g., Grubbs II or Hoveyda-Grubbs II catalyst) dissolved in a degassed, anhydrous solvent (e.g., dichloromethane or toluene).
-
Substrate Addition: Dissolve the diene substrate in the same anhydrous solvent to a specific concentration. Add the substrate solution to the catalyst solution, either in one portion or via slow addition using a syringe pump (for high dilution).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to remove the ruthenium byproducts and isolate the cyclized product.
Visualizations
Caption: Synthetic workflow for the total synthesis of this compound.
Caption: Troubleshooting logic for low diastereoselectivity.
References
troubleshooting low solubility of aculene D in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility of Aculene D in aqueous solutions.
Troubleshooting Low Solubility of this compound
Low aqueous solubility is a common challenge when working with sesquiterpenoids like this compound. The following troubleshooting guide provides a step-by-step approach to address this issue.
Problem: this compound is not dissolving in my aqueous buffer.
Initial Assessment:
Before attempting advanced solubilization techniques, ensure proper initial steps have been taken.
-
Question 1: Have you tried preparing a stock solution in an organic solvent first?
-
Recommendation: this compound, as a sesquiterpenoid, is expected to have low water solubility. Terpenoids are generally non-polar and insoluble in water.[1] It is standard practice to first dissolve poorly soluble compounds in a small amount of a water-miscible organic solvent to create a concentrated stock solution. This stock can then be diluted into the aqueous buffer.
-
Action: Prepare a stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO). DMSO is a powerful and widely used solvent for a broad range of organic compounds.[2][3]
-
-
Question 2: What is the final concentration of the organic solvent in your aqueous solution?
-
Recommendation: High concentrations of organic solvents can be toxic to cells and may interfere with biological assays. It is crucial to keep the final concentration of the organic solvent as low as possible, typically below 1% (v/v), and ideally below 0.1%.
-
Action: Calculate the required concentration of your this compound stock solution to ensure the final concentration of the organic solvent in your aqueous medium is within an acceptable range for your specific experiment.
-
Solubilization Strategies:
If direct dilution of an organic stock solution is not sufficient or desirable, consider the following formulation strategies.
Table 1: Comparison of Solubilization Techniques
| Technique | Principle | Advantages | Disadvantages |
| Co-solvents | Increasing the polarity of the solvent system by adding a water-miscible organic solvent. | Simple and effective for many compounds. | Potential for solvent toxicity and drug precipitation upon dilution.[4] |
| pH Adjustment | Ionizing the compound to a more soluble form by altering the pH of the solution. | Can significantly increase solubility for ionizable compounds. | Only applicable to compounds with acidic or basic functional groups. |
| Surfactants | Forming micelles that encapsulate the hydrophobic drug, increasing its apparent solubility. | Effective at low concentrations. | Can interfere with some biological assays and may have their own biological effects. |
| Cyclodextrins | Forming inclusion complexes where the hydrophobic drug is encapsulated within the cyclodextrin cavity. | Can significantly enhance solubility and stability. | May alter the pharmacological activity of the compound. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a sesquiterpenoid, a class of natural products with a 15-carbon skeleton.[1] Like many other sesquiterpenoids, it is a lipophilic molecule with inherently low solubility in aqueous solutions. This can be a significant challenge in experimental biology and drug development, as many assays and delivery systems are water-based.
Q2: What are the best organic solvents for creating an this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) is an excellent initial choice due to its strong solubilizing power for a wide range of organic compounds.[2][3] Other potential water-miscible organic solvents include ethanol and methanol. The choice of solvent may depend on the specific requirements of your experiment, including cell toxicity and potential interactions with other components.
Q3: How can I determine the maximum solubility of this compound in my chosen solvent system?
A3: A simple method is to prepare a saturated solution. Add an excess amount of this compound to your solvent system and stir for an extended period (e.g., 24 hours) to ensure equilibrium is reached. Afterward, centrifuge or filter the solution to remove any undissolved solid. The concentration of this compound in the clear supernatant can then be determined using an appropriate analytical method, such as high-performance liquid chromatography (HPLC) with a standard curve.
Q4: Can heating improve the solubility of this compound?
A4: Gently warming the solution can increase the rate of dissolution and, in many cases, the solubility. However, be cautious, as excessive heat can lead to the degradation of the compound. It is advisable to conduct stability studies if you plan to use heat for solubilization.
Q5: Are there any known biological activities of this compound that I should be aware of when choosing a solubilization method?
A5: this compound has been reported to exhibit quorum-sensing inhibitory activity against the bacterium Chromobacterium violaceum.[5] Quorum sensing is a cell-to-cell communication process in bacteria that regulates virulence factor expression. When selecting a solubilization method, it is important to choose excipients that do not interfere with this biological activity if it is the focus of your research.
Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
-
-
Procedure:
-
Weigh out the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. A brief sonication in a water bath may also be used to aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: General Method for Solubility Enhancement using a Co-solvent
-
Materials:
-
This compound stock solution in an appropriate organic solvent (e.g., DMSO)
-
Aqueous buffer of choice
-
Sterile tubes
-
Vortex mixer
-
-
Procedure:
-
Determine the desired final concentration of this compound in the aqueous buffer.
-
Calculate the volume of the this compound stock solution needed.
-
In a sterile tube, add the aqueous buffer.
-
While vortexing the buffer, add the calculated volume of the this compound stock solution dropwise. This rapid mixing helps to prevent precipitation.
-
Continue to vortex for another 30 seconds to ensure homogeneity.
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, you may need to try a lower final concentration or a different solubilization technique.
-
Visualizations
References
Aculene D Purification Technical Support Center
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful purification of Aculene D.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common methods for purifying this compound, a small organic molecule, are flash column chromatography for initial purification and high-performance liquid chromatography (HPLC) for achieving high purity.[1][2] Recrystallization can also be a powerful technique, especially for final purification if a suitable solvent system is identified.[3][4][5][6][7]
Q2: What are the typical impurities encountered during this compound synthesis and purification?
A2: Impurities in this compound can be broadly categorized as organic and inorganic.
-
Organic Impurities: These can include unreacted starting materials, by-products from side reactions, intermediates, and degradation products.[8][9] Degradation can occur due to exposure to light, heat, or moisture during the process.
-
Inorganic Impurities: These may include residual catalysts (e.g., heavy metals), reagents, and salts used during the synthesis or work-up steps.[8][9]
-
Residual Solvents: Solvents used in the reaction or purification steps that are not completely removed.[10][11]
Q3: How can I assess the purity of my this compound sample?
A3: Purity assessment of this compound should employ a combination of analytical techniques to ensure a comprehensive evaluation.[1]
-
Chromatographic Methods: HPLC and Gas Chromatography (GC) are used to determine the percentage of this compound relative to impurities.[1][12]
-
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy provides structural information and can be used for quantitative analysis (qNMR) to determine absolute purity.[1][12][13] Mass Spectrometry (MS) helps in identifying the molecular weight of this compound and any impurities.[1][13][14]
-
Physical Characterization: A sharp melting point is a good indicator of high purity for crystalline solids.[12][13][15]
Q4: What are some common stability issues for this compound during purification and storage?
A4: Natural products like this compound can be prone to degradation.[16][17] Key factors affecting stability include:
-
Temperature and Light: Exposure to high temperatures or UV light can lead to degradation.[16]
-
pH: The pH of solutions used during extraction and chromatography can affect the stability of this compound.
-
Oxidation: this compound may be susceptible to oxidation, especially during long-term storage.[16]
-
Solvent Interactions: The choice of solvent can sometimes lead to the formation of artifacts.[18][19]
Q5: What are the key challenges in purifying chiral compounds like this compound?
A5: If this compound is a chiral molecule, its purification presents unique challenges, primarily centered around separating enantiomers.[20][21][22][23]
-
Achieving High Enantiomeric Purity: Separating enantiomers requires specialized techniques as they have identical physical properties in an achiral environment.[20][23]
-
Specialized Analytical Methods: Chiral chromatography (e.g., chiral HPLC) is often necessary to resolve and quantify the enantiomers.[20][21][23]
-
Scale-up: Scaling up chiral separations from analytical to preparative scale can be challenging and costly.[21]
Troubleshooting Guides
Low Yield After Purification
| Symptom | Possible Cause | Suggested Solution |
| Low recovery from flash chromatography | Compound is too polar/non-polar for the chosen solvent system. | Optimize the mobile phase. If the compound is not eluting, increase the polarity of the mobile phase. If it elutes too quickly, decrease the polarity.[24] |
| Improper column packing. | Ensure the column is packed uniformly to avoid channeling. | |
| Compound streaking or tailing on the column. | The sample may be overloaded. Reduce the amount of sample loaded onto the column.[24] Consider using a different stationary phase if interactions are too strong. | |
| Low recovery from HPLC | Sample precipitation on the column. | Decrease the sample concentration or change the injection solvent to be more compatible with the mobile phase. |
| Incomplete elution. | Run a stronger solvent wash at the end of the gradient to elute any strongly retained compounds. | |
| Degradation of the sample during the run. | Minimize the separation time or investigate if the mobile phase composition is causing degradation. | |
| Low recovery after recrystallization | The compound is too soluble in the cold solvent. | Choose a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures.[6][7] |
| Too much solvent was used. | Use the minimum amount of hot solvent required to dissolve the compound.[6] | |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent the solution from cooling down too quickly. |
Poor Peak Shape in HPLC
| Symptom | Possible Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with the stationary phase (e.g., silanol groups). | Use an end-capped column or add a competing base (e.g., triethylamine) to the mobile phase for basic compounds.[25][26] Operate at a lower pH to suppress silanol ionization.[27][28] |
| Column overload. | Reduce the injection volume or the concentration of the sample.[25] | |
| Partially blocked column frit. | Back-flush the column. If the problem persists, replace the frit or the column.[29] | |
| Extra-column dead volume. | Minimize the length and diameter of tubing between the injector, column, and detector.[25] | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent.[30] |
| Column overload. | Reduce the amount of sample injected.[28] | |
| Column collapse. | This can be caused by inappropriate temperature or pH. Replace the column and operate within the manufacturer's recommended conditions.[28] | |
| Split Peaks | Partially blocked frit or void in the column packing. | If all peaks are split, the issue is likely before the separation. Try back-flushing the column. If this doesn't work, the column may need to be replaced.[28][29] |
| Sample solvent incompatibility. | Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. |
Quantitative Data Summary
The following tables provide hypothetical data for a typical two-step purification of this compound.
Table 1: Flash Chromatography Purification of Crude this compound
| Parameter | Crude Material | Pooled Fractions |
| Mass (mg) | 1000 | 750 |
| Purity by HPLC (%) | 65 | 90 |
| Yield (%) | - | 75 |
| Key Impurity A (%) | 15 | 2 |
| Key Impurity B (%) | 10 | 1 |
Table 2: Preparative HPLC Purification of Flash-Purified this compound
| Parameter | Starting Material | Final Product |
| Mass (mg) | 700 | 595 |
| Purity by HPLC (%) | 90 | >99 |
| Yield (%) | - | 85 |
| Key Impurity A (%) | 2 | <0.1 |
| Key Impurity B (%) | 1 | <0.1 |
Experimental Protocols
Protocol 1: Flash Column Chromatography of this compound
-
Slurry Preparation: A slurry of silica gel is prepared in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Column Packing: The slurry is poured into a glass column and the solvent is allowed to drain until it is just above the silica bed. The top of the silica is protected with a layer of sand.
-
Sample Loading: The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorbed onto a small amount of silica gel. The solvent is evaporated to yield a dry powder. This dry-loaded sample is then carefully added to the top of the column.
-
Elution: The mobile phase is passed through the column under positive pressure (flash chromatography). The polarity of the mobile phase can be gradually increased (e.g., to 90:10 Hexane:Ethyl Acetate) to elute the compounds.
-
Fraction Collection: Fractions are collected in test tubes.
-
Analysis: The collected fractions are analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure this compound.
-
Pooling and Evaporation: The pure fractions are combined and the solvent is removed under reduced pressure to yield the purified this compound.
Protocol 2: Preparative HPLC of this compound
-
System Preparation: The HPLC system is equipped with a preparative C18 column. The mobile phases (e.g., Solvent A: Water with 0.1% Formic Acid; Solvent B: Acetonitrile with 0.1% Formic Acid) are prepared and degassed.
-
Method Development: An analytical scale HPLC method is first developed to determine the optimal gradient for separating this compound from remaining impurities.
-
Sample Preparation: The this compound sample from the flash chromatography step is dissolved in a suitable solvent (e.g., a mixture of the initial mobile phase) and filtered through a 0.45 µm filter.
-
Injection and Separation: The sample is injected onto the preparative column. A gradient elution is run, for example, starting with 70% Solvent A and increasing to 95% Solvent B over 30 minutes.
-
Fraction Collection: Fractions are collected based on the UV detector signal corresponding to the this compound peak.
-
Purity Analysis: The purity of the collected fractions is confirmed by analytical HPLC.
-
Solvent Removal: The pure fractions are combined, and the solvent is removed, often by lyophilization or rotary evaporation, to obtain the final high-purity this compound.
Visualizations
Caption: this compound Purification Workflow.
Caption: Troubleshooting Peak Tailing in HPLC.
References
- 1. Analytical Techniques for Organic Compounds | Algor Cards [cards.algoreducation.com]
- 2. Isolation And Purification Of Natural Products | Hanbon [jshanbon.com]
- 3. Recrystallization [sites.pitt.edu]
- 4. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. fbpharmtech.com [fbpharmtech.com]
- 9. moravek.com [moravek.com]
- 10. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. tutorchase.com [tutorchase.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. moravek.com [moravek.com]
- 16. Novel approaches for stability improvement in natural medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] Novel approaches for stability improvement in natural medicines | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- 20. Chiral and Achiral Compounds Purification | Neopharm Labs [neopharmlabs.com]
- 21. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 22. article.scirea.org [article.scirea.org]
- 23. esports.bluefield.edu - Chiral Synthesis Challenges [esports.bluefield.edu]
- 24. silicycle.com [silicycle.com]
- 25. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 26. gmpinsiders.com [gmpinsiders.com]
- 27. chromtech.com [chromtech.com]
- 28. acdlabs.com [acdlabs.com]
- 29. chromatographyonline.com [chromatographyonline.com]
- 30. halocolumns.com [halocolumns.com]
Technical Support Center: Optimizing Aculeacin D for Quorum Sensing Inhibition Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Aculeacin D in quorum sensing (QS) inhibition assays. Our goal is to help you overcome common experimental hurdles and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Aculeacin D in quorum sensing inhibition?
A1: The precise mechanism of Aculeacin D as a quorum sensing inhibitor is currently under investigation. Preliminary studies suggest that it may act as a competitive inhibitor for N-Acyl homoserine lactone (AHL) receptors, preventing the binding of native AHL signal molecules.[1][2] This disruption of signal reception effectively blocks the activation of QS-regulated genes responsible for virulence factor production and biofilm formation.[1][3]
Q2: Which bacterial biosensor strains are recommended for use with Aculeacin D?
A2: Several common biosensor strains can be utilized to assess the efficacy of Aculeacin D. The choice of strain depends on the specific AHLs you are targeting. Recommended strains include:
-
Chromobacterium violaceum : This strain is widely used for its production of the purple pigment violacein, which is regulated by QS. Inhibition of violacein production provides a clear visual indicator of QS inhibition.[2][4]
-
Agrobacterium tumefaciens : This biosensor is often used to detect a broad range of AHLs and can be a valuable tool for screening potential QS inhibitors.[5]
-
Pseudomonas aeruginosa : As a significant human pathogen, P. aeruginosa is a relevant model for studying the inhibition of virulence factors and biofilm formation.[6][7] Reporter strains of P. aeruginosa containing QS-regulated reporter genes (e.g., lasB-lacZ) are particularly useful.[8]
Q3: How do I prepare a stock solution of Aculeacin D?
A3: The solubility and stability of Aculeacin D in different solvents and culture media are critical for experimental success. Due to its chemical properties, it is recommended to prepare a high-concentration stock solution in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), before diluting it to the final working concentration in your culture medium. Always perform a solubility test to determine the maximum soluble concentration in your specific medium to avoid precipitation.[9][10]
Q4: What is a typical effective concentration range for Aculeacin D?
A4: The optimal concentration of Aculeacin D will vary depending on the bacterial species and the specific assay being performed. It is crucial to perform a dose-response experiment to determine the effective concentration range. This typically involves testing a serial dilution of Aculeacin D. As a starting point, a range of 1 µM to 100 µM can be explored. It is essential to also assess the compound's effect on bacterial growth to ensure the observed QS inhibition is not due to bactericidal or bacteriostatic effects.[11]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No inhibition of quorum sensing observed. | Aculeacin D concentration is too low. | Perform a dose-response curve with a broader and higher concentration range of Aculeacin D. |
| Aculeacin D is inactive. | Verify the source and purity of your Aculeacin D. Test a fresh batch if necessary. | |
| The chosen biosensor strain is not sensitive to Aculeacin D. | Try a different biosensor strain that is responsive to the targeted AHLs. | |
| Aculeacin D is not soluble or has precipitated in the culture medium. | Visually inspect the wells for any precipitate. Prepare a fresh stock solution and ensure the final solvent concentration does not exceed a non-toxic level (typically <1% DMSO). | |
| Inconsistent results between experiments. | Variability in bacterial inoculum. | Standardize the inoculum size by adjusting the optical density (OD) of the overnight culture before starting the assay. |
| Inaccurate pipetting. | Calibrate your pipettes regularly and use proper pipetting techniques. | |
| Fluctuations in incubation conditions. | Ensure consistent temperature, aeration, and incubation times across all experiments. | |
| Inhibition of bacterial growth observed. | Aculeacin D exhibits antimicrobial activity at the tested concentrations. | Determine the Minimum Inhibitory Concentration (MIC) of Aculeacin D. For QSI assays, use sub-MIC concentrations to ensure that the observed effects are due to QS inhibition and not growth inhibition.[11][12] |
| False-positive results. | The solvent (e.g., DMSO) is affecting quorum sensing. | Include a solvent control in your experiments to assess its effect on the biosensor strain. |
| Aculeacin D interferes with the reporter system. | If using a reporter gene assay, perform a control experiment to ensure Aculeacin D does not directly inhibit the reporter enzyme (e.g., β-galactosidase or luciferase). |
Experimental Protocols
Determining the Minimum Inhibitory Concentration (MIC) of Aculeacin D
This protocol is essential to distinguish between antimicrobial activity and specific quorum sensing inhibition.
-
Prepare a 96-well microtiter plate.
-
Add 100 µL of appropriate growth medium (e.g., Luria-Bertani broth) to each well.
-
In the first well, add 100 µL of a high-concentration Aculeacin D stock solution and perform a two-fold serial dilution across the plate.
-
Inoculate each well with a standardized bacterial suspension (e.g., 1 x 10^5 CFU/mL).
-
Include a positive control (bacteria without Aculeacin D) and a negative control (medium only).
-
Incubate the plate at the optimal growth temperature for the bacterial strain (e.g., 30°C for C. violaceum or 37°C for P. aeruginosa) for 18-24 hours.
-
Determine the MIC by identifying the lowest concentration of Aculeacin D that completely inhibits visible bacterial growth.
Quorum Sensing Inhibition Assay using Chromobacterium violaceum
This assay provides a visual assessment of QS inhibition through the reduction of violacein pigment production.
-
Prepare a 96-well microtiter plate.
-
Add 100 µL of LB broth to each well.
-
Add varying sub-MIC concentrations of Aculeacin D to the wells.
-
Inoculate each well with 10 µL of an overnight culture of C. violaceum (adjusted to an OD600 of 0.1).
-
Include a positive control (bacteria without Aculeacin D) and a solvent control.
-
Incubate the plate at 30°C for 24 hours.
-
Visually assess the inhibition of violacein production. For quantitative analysis, the violacein can be extracted and measured spectrophotometrically.
Visualizing Experimental Workflows and Pathways
Caption: Workflow for screening Aculeacin D as a QS inhibitor.
Caption: Aculeacin D as a competitive inhibitor in QS.
References
- 1. Quorum Sensing Inhibition, Relevance to Periodontics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A strategy for antagonizing quorum sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. academicjournals.org [academicjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. cellculturedish.com [cellculturedish.com]
- 10. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 11. Antibiotics at subinhibitory concentrations improve the quorum sensing behavior of Chromobacterium violaceum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Inhibition of Quorum Sensing and Biofilm Formation of Esculetin on Aeromonas Hydrophila [frontiersin.org]
dealing with aculene D instability during storage and experiments
Disclaimer: Information on the stability and handling of aculene D is limited. The following guidelines are based on best practices for working with structurally similar compounds, such as other sesquiterpenoids and fungal metabolites, which may be sensitive to environmental conditions.
Frequently Asked Questions (FAQs)
Q1: How should I store my stock of this compound?
Proper storage is crucial to maintain the integrity of this compound. For long-term storage, it is recommended to store it as a solid at -20°C or -80°C, protected from light and moisture. For short-term storage, a solution in a suitable solvent can be stored at -20°C.
Q2: What is the best solvent for dissolving this compound?
This compound is a fungal metabolite and sesquiterpenoid.[1] Based on its chemical structure, it is likely soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, and acetone. For biological experiments, DMSO is a common choice. However, it is essential to check the solubility of your specific batch and to be mindful of the final concentration of the organic solvent in your experimental setup, as it can be toxic to cells.
Q3: My this compound solution has changed color. Is it still usable?
A change in color can be an indicator of degradation. It is recommended to prepare fresh solutions for your experiments. If you observe any precipitation or color change, the solution should be discarded.
Q4: How can I minimize the degradation of this compound during my experiments?
To minimize degradation, it is advisable to:
-
Prepare fresh solutions for each experiment.
-
Keep solutions on ice when not in use.
-
Protect solutions from light by using amber vials or covering the container with aluminum foil.
-
Avoid repeated freeze-thaw cycles. Aliquot your stock solution into smaller volumes for single-use.
-
Use high-purity solvents and degas them if necessary to remove dissolved oxygen.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare a fresh stock solution from solid material. Aliquot the new stock into single-use vials to avoid multiple freeze-thaw cycles. |
| Instability in experimental buffer. | Check the pH and composition of your experimental buffer. Some compounds are sensitive to pH extremes. Prepare fresh buffer for each experiment. | |
| Loss of biological activity | Degradation due to improper storage or handling. | Review storage and handling procedures. Ensure the compound is stored at the recommended temperature and protected from light. |
| Interaction with other components in the assay. | Investigate potential interactions with other reagents in your experiment. | |
| Precipitation in solution | Poor solubility at the working concentration. | Try a different solvent or a lower working concentration. Sonication may help to dissolve the compound initially. |
| Temperature-dependent precipitation. | Ensure the solution is completely thawed and mixed before use. Keep the solution at a constant temperature during the experiment. |
Storage Condition Summary
| Storage Type | Temperature | Solvent | Duration | Special Conditions |
| Long-term | -20°C or -80°C | Solid (lyophilized powder) | > 6 months | Protect from light and moisture. |
| Short-term Stock Solution | -20°C | DMSO, Ethanol | < 1 month | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Working Solution | 4°C (on ice) | Experimental Buffer | < 1 day | Prepare fresh daily. Protect from light. |
Experimental Workflow
The following diagram outlines a general workflow for handling this compound to minimize instability during experiments.
Workflow for handling this compound.
Hypothetical Signaling Pathway
Due to the limited information on the specific biological targets of this compound, the following diagram illustrates a generic signaling pathway that could be investigated. This compound has been noted to exhibit quorum sensing inhibitory activity in Chromobacterium violaceum[2]. This diagram shows a hypothetical mechanism of how a small molecule might interfere with a bacterial quorum sensing pathway.
Hypothetical inhibition of quorum sensing.
References
refining analytical methods for accurate aculene D detection
Technical Support Center: Accurate Aculene D Detection
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical detection of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the analysis of this compound, a sesquiterpenoid lactone, often found in complex matrices.
Sample Preparation
-
Question: I am seeing significant matrix effects and low recovery of this compound from plasma samples. What can I do?
-
Answer: Matrix effects, such as ion suppression in LC-MS, are common with complex samples like plasma. A robust sample preparation protocol is critical. We recommend comparing different sample cleanup techniques. Solid Phase Extraction (SPE) is often effective for isolating this compound and removing interfering substances. Below is a comparison of common SPE sorbents.
Data Presentation: Comparison of SPE Sorbents for this compound Extraction
Sorbent Type This compound Recovery (%) Matrix Effect (%) RSD (%) (n=6) C18 85.2 -45.8 4.1 Mixed-Mode Cation Exchange 92.5 -15.3 2.5 | Polymeric Reversed-Phase | 95.8 | -10.2 | 1.8 |
As indicated, a polymeric reversed-phase sorbent provides the highest recovery and the least matrix effect for this compound analysis. Ensure proper conditioning, loading, washing, and elution steps are followed as per the manufacturer's protocol.
Chromatography (HPLC/UHPLC)
-
Question: My this compound peak is showing significant tailing. How can I improve the peak shape?
-
Answer: Peak tailing in HPLC can be caused by several factors. Follow this troubleshooting workflow to identify and resolve the issue.
Visualization: Troubleshooting Poor Peak Shape
A decision tree for troubleshooting HPLC peak tailing. -
Question: The retention time for this compound is drifting between injections. What is the cause?
-
Answer: Retention time shifts can compromise data quality. The most common causes are related to the mobile phase composition and column temperature.
Troubleshooting Steps for Retention Time Drift:
-
Mobile Phase: Ensure the mobile phase is well-mixed and degassed. If preparing the mobile phase online, ensure the pump is functioning correctly. Inconsistent composition will lead to shifts.
-
Column Temperature: Use a column oven to maintain a stable temperature. Fluctuations in ambient temperature can cause significant retention time drift.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the injection sequence. A minimum of 10-15 column volumes is recommended.
-
Mass Spectrometry (LC-MS/MS)
-
Question: I am struggling with low sensitivity for this compound in my LC-MS/MS assay. How can I improve the signal?
-
Answer: Low sensitivity can be a result of suboptimal ionization or fragmentation. Methodical optimization of MS parameters is key.
Visualization: General Workflow for MS Parameter Optimization
A workflow for optimizing MS/MS parameters for this compound. Data Presentation: Example MRM Transition Optimization for this compound
Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Response (cps) 249.1 189.1 10 1.2e5 249.1 189.1 15 3.5e5 249.1 207.1 12 2.8e5 249.1 207.1 18 5.1e5 (Quantifier) 249.1 231.1 8 1.9e5 | 249.1 | 231.1 | 12 | 4.2e5 (Qualifier) |
This table illustrates how systematically varying the collision energy for different product ions allows for the selection of the most intense and stable transitions for quantification and qualification.
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) of this compound from Plasma
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 30 mg, 1 mL) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Dilute 200 µL of plasma with 200 µL of 4% phosphoric acid in water. Load the entire sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound with 1 mL of methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
Protocol 2: HPLC-UV Method for this compound Quantification
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Time (min) %B 0.0 30 5.0 95 5.1 30 | 7.0 | 30 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
UV Detection: 254 nm.
Protocol 3: LC-MS/MS Method for this compound Quantification
-
LC Conditions: Use the HPLC conditions described in Protocol 2.
-
Mass Spectrometer: Triple Quadrupole.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Key Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions:
-
This compound (Quantifier): 249.1 -> 207.1 (CE: 18 eV)
-
This compound (Qualifier): 249.1 -> 231.1 (CE: 12 eV)
-
Internal Standard (e.g., Deuterated this compound): 254.1 -> 212.1 (CE: 18 eV)
-
Visualization: Signaling Pathway of Potential Matrix Effects
strategies to minimize off-target effects of aculene D in experiments
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and minimizing the off-target effects of Aculene D, a potent inhibitor of Kinase X.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a novel small molecule inhibitor designed to selectively target Kinase X, a key enzyme implicated in the progression of various cancers. By inhibiting Kinase X, this compound aims to disrupt downstream signaling pathways that promote tumor growth and survival.
Q2: What are the known off-target effects of this compound?
While this compound is highly potent against Kinase X, cross-reactivity with other kinases, particularly Kinase Z, has been observed at higher concentrations. This can lead to unintended cellular effects and potential misinterpretation of experimental results. It is crucial to design experiments that account for and minimize these off-target interactions.
Q3: What are the initial steps to minimize off-target effects in my experiments?
To minimize off-target effects, it is recommended to:
-
Determine the optimal concentration: Conduct a dose-response experiment to identify the lowest concentration of this compound that elicits the desired on-target effect.
-
Use appropriate controls: Include both positive and negative controls in your experiments to validate your findings.[1]
-
Confirm target engagement: Employ methods to directly measure the binding of this compound to Kinase X in your experimental system.
Troubleshooting Guide
Issue 1: I am observing unexpected phenotypes in my cell-based assays that are inconsistent with Kinase X inhibition.
This may be due to off-target effects, particularly the inhibition of Kinase Z.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Titrate this compound to determine the EC50 for the on-target phenotype versus any unexpected phenotypes. A significant rightward shift in the EC50 for the unexpected phenotype suggests it is an off-target effect.
-
Employ a Negative Control Compound: Use a structurally similar but biologically inactive analog of this compound.[1][2][4] This control should not produce the on-target or off-target phenotypes, helping to distinguish compound-specific effects from vehicle or other experimental artifacts.[1][5]
-
Genetic Knockdown/Knockout of Kinase X and Kinase Z: Use siRNA, shRNA, or CRISPR/Cas9 to selectively deplete Kinase X and Kinase Z.[6] If the phenotype persists after Kinase X knockdown but is absent with this compound treatment in Kinase Z knockdown cells, this points to Kinase Z as the off-target.
Issue 2: How can I be sure that this compound is directly inhibiting Kinase X in my cells?
Directly confirming target engagement is a critical step in validating your experimental results.
Troubleshooting Steps:
-
Western Blot for Phospho-Substrates: Measure the phosphorylation status of a known direct substrate of Kinase X. A dose-dependent decrease in phosphorylation upon this compound treatment indicates target engagement.
-
Cellular Thermal Shift Assay (CETSA): This technique assesses the binding of a ligand to its target protein in a cellular context by measuring changes in protein thermal stability.
-
In-cell Kinase Assay: Lyse the cells after treatment with this compound and then perform an in vitro kinase assay using a recombinant substrate of Kinase X.
Experimental Protocols
Protocol 1: Dose-Response Experiment for this compound
Objective: To determine the optimal concentration of this compound for maximizing on-target activity while minimizing off-target effects.
Methodology:
-
Cell Seeding: Plate cells at a predetermined density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound, typically starting from 10 µM down to picomolar concentrations. Also, prepare a vehicle control (e.g., DMSO).
-
Treatment: Treat the cells with the different concentrations of this compound and the vehicle control. Incubate for the desired experimental duration.
-
Assay: Perform a relevant cell-based assay to measure the biological response (e.g., cell viability, reporter gene expression, or phosphorylation of a Kinase X substrate).
-
Data Analysis: Plot the response against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50.
Protocol 2: Target Validation using CRISPR/Cas9 Knockout
Objective: To confirm that the observed phenotype of this compound is due to the inhibition of Kinase X.
Methodology:
-
gRNA Design and Cloning: Design and clone two to three different guide RNAs (gRNAs) targeting Kinase X into a Cas9 expression vector.
-
Transfection and Selection: Transfect the gRNA/Cas9 constructs into the cells. Select for successfully transfected cells (e.g., using puromycin resistance).
-
Validation of Knockout: Expand clonal populations and validate the knockout of Kinase X at the protein level using Western blotting or at the genomic level by sequencing.
-
Phenotypic Assay: Treat the Kinase X knockout cells and wild-type control cells with this compound.
-
Analysis: If the phenotype observed in wild-type cells upon this compound treatment is absent in the Kinase X knockout cells (even without the compound), it validates Kinase X as the target.
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) |
| Kinase X (On-Target) | 15 |
| Kinase Z (Off-Target) | 850 |
| Kinase A | >10,000 |
| Kinase B | >10,000 |
| Kinase C | >10,000 |
Table 2: Recommended Concentration Ranges for this compound
| Experimental System | Recommended Concentration Range | Notes |
| In Vitro Kinase Assays | 1 - 100 nM | Titrate to determine the IC50 for Kinase X. |
| Cell-Based Assays | 10 - 500 nM | Perform a dose-response to find the optimal concentration. |
| In Vivo Animal Models | 1 - 10 mg/kg | Dose may vary depending on the animal model and route of administration. |
Visualizations
Caption: this compound primarily inhibits Kinase X, but can also affect Kinase Z at higher concentrations.
Caption: A logical workflow to determine if an observed phenotype is due to an off-target effect.
References
- 1. Controls for chemical probes | Chemical Probes Portal [chemicalprobes.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Aculene D for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the systemic exposure of Aculene D in pre-clinical animal studies. This compound is a sesquiterpenoid fungal metabolite with potential therapeutic applications.[1][2] Like many lipophilic natural products, this compound is expected to exhibit poor aqueous solubility, which can significantly limit its oral bioavailability and lead to challenges in obtaining reliable in vivo data.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a sesquiterpenoid with the chemical formula C14H20O2, isolated from fungi such as Penicillium sp. and Aspergillus aculeatus.[1] Its chemical structure suggests it is a lipophilic (fat-soluble) compound. Lipophilic drugs often exhibit poor water solubility, which is a major hurdle for absorption in the gastrointestinal (GI) tract, leading to low and variable bioavailability.[4][5] This can result in insufficient drug concentration at the target site and unreliable dose-response relationships in in vivo studies.
Q2: What are the primary strategies for enhancing the oral bioavailability of a lipophilic compound like this compound?
A2: The main goal is to improve the dissolution rate and solubility of the drug in the GI tract.[6] Key strategies include:
-
Lipid-Based Formulations: These formulations, such as nanoemulsions, liposomes, and solid lipid nanoparticles, incorporate the drug into a lipid matrix. This improves solubilization in the gut and can facilitate lymphatic transport, which helps bypass first-pass metabolism in the liver.[3][4][7]
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug particles, which enhances the dissolution rate according to the Noyes-Whitney equation.[5][8]
-
Solid Dispersions: This involves dispersing this compound in an inert carrier matrix at the molecular level, often creating an amorphous form of the drug which has higher solubility and dissolves more readily than the crystalline form.[8][9]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can significantly increase the aqueous solubility of poorly soluble drugs.[9]
Q3: How do I choose the best bioavailability enhancement strategy for this compound?
A3: The choice depends on the specific physicochemical properties of this compound, the desired pharmacokinetic profile, and the available resources. A systematic approach is recommended. Start with simple formulations and progress to more complex ones if needed. A decision tree, like the one below, can guide your selection process.
Caption: Decision tree for selecting a bioavailability enhancement strategy.
Troubleshooting Guides
Issue 1: High variability in plasma concentrations between animal subjects.
-
Possible Cause 1: Formulation Inhomogeneity: The drug may not be uniformly dispersed in the delivery vehicle.
-
Troubleshooting Step: Ensure rigorous mixing and quality control of the formulation. For suspensions, use appropriate suspending agents and vortex immediately before dosing. For lipid-based systems, check for phase separation.
-
-
Possible Cause 2: Food Effects: The amount and type of food in the animal's stomach can significantly alter drug absorption, especially for lipophilic compounds.
-
Troubleshooting Step: Standardize the fasting and feeding schedule for all animals in the study.[10] Conduct pilot studies in both fed and fasted states to quantify the food effect.
-
-
Possible Cause 3: GI Tract Physiology Differences: Natural variations in gastric pH and GI transit time among animals can affect drug dissolution and absorption.
-
Troubleshooting Step: While difficult to control, using a solubilization strategy like a self-nanoemulsifying drug delivery system (SNEDDS) can make absorption more uniform and less dependent on physiological variables.[5]
-
Issue 2: Oral bioavailability remains low (<10%) even after formulation.
-
Possible Cause 1: Extensive First-Pass Metabolism: this compound may be rapidly metabolized by enzymes in the gut wall or liver before reaching systemic circulation.[4]
-
Troubleshooting Step: Compare the pharmacokinetic profiles of oral vs. intravenous (IV) administration. A large difference in the Area Under the Curve (AUC) suggests high first-pass metabolism. Consider formulations that promote lymphatic uptake, such as long-chain triglyceride-based systems, to bypass the liver.[3]
-
-
Possible Cause 2: Drug Precipitation in the GI Tract: The formulation may fail to keep the drug in a dissolved state upon dilution with GI fluids.
-
Troubleshooting Step: Perform in vitro dispersion tests where the formulation is mixed with simulated gastric and intestinal fluids to check for precipitation. If precipitation occurs, consider adding a precipitation inhibitor to the formulation or switching to a more robust system like a solid amorphous dispersion.
-
-
Possible Cause 3: P-glycoprotein (P-gp) Efflux: The drug may be actively transported back into the GI lumen by efflux pumps like P-gp.
-
Troubleshooting Step: Conduct in vitro Caco-2 permeability assays to assess P-gp mediated efflux. If efflux is confirmed, co-administration with a P-gp inhibitor (in a research setting) can clarify its impact.
-
Data Presentation: Comparative Pharmacokinetics
The following tables present hypothetical data to illustrate the potential improvements in this compound bioavailability with different formulation strategies.
Table 1: Pharmacokinetic Parameters of this compound in Different Formulations (Rodent Model)
| Formulation | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 | 45 ± 15 | 2.0 | 250 ± 80 | 100 (Reference) |
| Nanosuspension | 50 | 150 ± 40 | 1.5 | 980 ± 210 | 392 |
| Lipid Nanoemulsion | 50 | 280 ± 65 | 1.0 | 2100 ± 450 | 840 |
| Solid Dispersion | 50 | 350 ± 70 | 1.0 | 2550 ± 500 | 1020 |
Data are presented as mean ± standard deviation.
Table 2: Effect of Co-administration with a P-gp Inhibitor on this compound Bioavailability
| Formulation | Dose (mg/kg, oral) | Cmax (ng/mL) | AUC (0-24h) (ng·hr/mL) |
| Nanosuspension | 25 | 70 ± 20 | 450 ± 110 |
| Nanosuspension + P-gp Inhibitor | 25 | 135 ± 35 | 920 ± 190 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Preparation of this compound Nanosuspension
-
Objective: To prepare a stable nanosuspension of this compound to enhance its dissolution rate.
-
Materials: this compound, stabilizer (e.g., Pluronic F127 or HPMC), purified water, high-pressure homogenizer or wet mill.
-
Methodology:
-
Dissolve 0.5% (w/v) of a suitable stabilizer in purified water.
-
Disperse 1% (w/v) of this compound into the stabilizer solution to create a pre-suspension.
-
Stir the pre-suspension with a magnetic stirrer for 30 minutes.
-
Homogenize the pre-suspension using a high-pressure homogenizer at 1500 bar for 20-30 cycles.
-
Measure the particle size and distribution using dynamic light scattering (DLS). The target is a mean particle size below 200 nm with a low polydispersity index (<0.3).
-
Visually inspect the nanosuspension for any signs of aggregation or precipitation.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
-
Objective: To determine the pharmacokinetic profile of this compound following oral administration of a novel formulation.
-
Animal Model: Male Sprague-Dawley rats (n=5 per group), fasted overnight.
-
Methodology:
-
Administer the this compound formulation (e.g., nanosuspension) via oral gavage at a dose of 25 mg/kg.
-
Collect blood samples (approx. 150 µL) from the tail vein into heparinized tubes at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in plasma using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
-
Caption: Workflow for an in vivo pharmacokinetic study.
References
- 1. This compound | C14H20O2 | CID 146672910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Total Synthesis of Aculenes B and D - ChemistryViews [chemistryviews.org]
- 3. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. symmetric.events [symmetric.events]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
troubleshooting inconsistent results in aculene D experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during aculene D experiments, with a focus on overcoming inconsistent results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing inconsistent inhibitory activity of this compound in our quorum sensing (QS) assays. What are the potential causes?
Inconsistent results in this compound experiments can stem from several factors, ranging from the stability of the compound itself to the intricacies of the bioassay. Here are the primary areas to investigate:
-
This compound Stability and Storage: this compound, as a natural product, may be susceptible to degradation. Ensure it is stored correctly, typically as a solid at -20°C or colder, protected from light and moisture. Once in solution (e.g., in DMSO), it's recommended to prepare fresh stock solutions for each experiment or use aliquots stored at -80°C for a limited time to avoid degradation from repeated freeze-thaw cycles.
-
Solvent and Vehicle Effects: The solvent used to dissolve this compound (commonly DMSO) can have inhibitory effects on bacterial growth or QS at certain concentrations. Always include a vehicle control (solvent without this compound) in your experiments to assess its impact. Ensure the final solvent concentration is consistent across all experimental conditions and is below the threshold known to affect your bacterial reporter strain.
-
Assay Variability: Biological assays, especially those involving live bacteria, have inherent variability. This can be due to minor differences in inoculum size, growth phase of the bacteria, incubation time, and temperature. Strict adherence to a standardized protocol is crucial.
-
Natural Product Complexity: If you are working with a natural product extract containing this compound, the presence of other compounds can interfere with the assay, leading to inconsistent results. These interfering compounds are sometimes referred to as Pan-Assay Interference Compounds (PAINS).
Q2: Our this compound sample shows no quorum sensing inhibitory activity, even at high concentrations. What should we check?
If you are not observing the expected QS inhibition, consider the following troubleshooting steps:
-
Confirm Compound Identity and Purity: Verify the identity and purity of your this compound sample using analytical techniques such as HPLC, LC-MS, or NMR. Impurities or degradation can lead to a loss of bioactivity.
-
Check Your Positive Control: Always include a known QS inhibitor as a positive control in your assay. If the positive control is also not showing activity, the issue likely lies with the assay system itself (e.g., reporter strain, reagents).
-
Assess Bacterial Viability: High concentrations of this compound or the solvent may be toxic to the bacterial reporter strain, leading to a false-positive appearance of QS inhibition (due to cell death, not specific QS antagonism). Perform a bacterial viability assay (e.g., by measuring OD600 or using a viability stain) in parallel with your QS assay to ensure that the observed effects are not due to cytotoxicity.
-
Review Assay Protocol: Double-check all steps of your experimental protocol, including the preparation of media, buffers, and reagents. Ensure that the correct acyl-homoserine lactone (AHL) signal molecule is being used to induce QS in your reporter strain if it's a strain that doesn't produce its own.
Q3: We are seeing significant batch-to-batch variability with our this compound. How can we minimize this?
Batch-to-batch variability is a common challenge when working with natural products. Here are some strategies to mitigate this:
-
Standardize Extraction and Purification: If you are producing this compound in-house, ensure that the extraction and purification protocols are highly standardized.
-
Thorough Characterization of Each Batch: Each new batch of this compound should be thoroughly characterized for purity and identity.
-
Use a Reference Standard: If possible, obtain a certified reference standard for this compound. This can be used to qualify your in-house batches and ensure consistency.
-
Aliquot and Store Properly: As mentioned previously, proper storage and handling of each batch are critical to prevent degradation.
Experimental Protocols
Protocol 1: Chromobacterium violaceum CV026 Quorum Sensing Inhibition Assay
This assay is commonly used to screen for QS inhibitors. C. violaceum CV026 is a mutant strain that does not produce its own AHL signal but produces the purple pigment violacein in response to exogenous short-chain AHLs. QS inhibitors will prevent this pigmentation.
Materials:
-
Chromobacterium violaceum CV026
-
Luria-Bertani (LB) broth and agar
-
N-hexanoyl-L-homoserine lactone (C6-HSL)
-
This compound
-
Positive control (e.g., a known QS inhibitor)
-
Solvent (e.g., DMSO)
-
96-well microtiter plates
Methodology:
-
Prepare Bacterial Inoculum: Culture C. violaceum CV026 in LB broth overnight at 30°C with shaking.
-
Prepare Assay Plate:
-
Add a standardized volume of fresh LB broth to each well of a 96-well plate.
-
Add varying concentrations of this compound to the test wells.
-
Add the positive control to its designated wells.
-
Add the solvent (vehicle control) to its designated wells.
-
Add C6-HSL to all wells (except the negative control) to a final concentration that induces strong violacein production.
-
-
Inoculate: Add a standardized inoculum of the overnight C. violaceum CV026 culture to each well.
-
Incubate: Incubate the plate at 30°C for 24-48 hours, or until the positive control wells show strong purple coloration.
-
Assess Inhibition: Visually assess the inhibition of violacein production. For quantitative results, the violacein can be extracted and quantified spectrophotometrically.
Quantitative Data Summary
The following table provides a general framework for presenting quantitative data from QS inhibition assays. Note that the values for this compound will need to be determined experimentally.
| Compound | Test Organism | Assay Type | IC50 (µg/mL) | Max Inhibition (%) |
| This compound | C. violaceum CV026 | Violacein Inhibition | TBD | TBD |
| Positive Control | C. violaceum CV026 | Violacein Inhibition | TBD | TBD |
| This compound | P. aeruginosa PAO1 | Elastase Activity | TBD | TBD |
| Positive Control | P. aeruginosa PAO1 | Elastase Activity | TBD | TBD |
TBD: To be determined experimentally.
Visualizing Key Processes
General Quorum Sensing Signaling Pathway in Gram-Negative Bacteria
This diagram illustrates the basic mechanism of quorum sensing in Gram-negative bacteria, which is the target of this compound.
Caption: General mechanism of AHL-mediated quorum sensing and the inhibitory action of this compound.
Experimental Workflow for this compound QS Inhibition Assay
This diagram outlines the key steps in performing a quorum sensing inhibition assay with this compound.
Caption: Workflow for assessing the quorum sensing inhibitory activity of this compound.
Troubleshooting Logic for Inconsistent this compound Results
This decision tree provides a logical approach to troubleshooting inconsistent experimental outcomes.
Caption: A logical flow for troubleshooting inconsistent results in this compound experiments.
Validation & Comparative
Aculene D: A Fungal Metabolite in the Spotlight of Quorum Sensing Inhibition
For Immediate Release
Aculene D, a sesquiterpenoid metabolite derived from fungi such as Penicillium sp. and Aspergillus aculatus, is emerging as a noteworthy inhibitor of quorum sensing (QS), the sophisticated cell-to-cell communication system in bacteria. This guide offers a comparative analysis of this compound's efficacy against other well-documented quorum sensing inhibitors (QSIs), providing researchers, scientists, and drug development professionals with a comprehensive overview of its potential. While quantitative data for this compound is still emerging, this comparison leverages available information and juxtaposes it with established QSIs to highlight its standing in the field.
Quantitative Comparison of Quorum Sensing Inhibitors
The efficacy of quorum sensing inhibitors is commonly evaluated by their half-maximal inhibitory concentration (IC50) against reporter bacterial strains. Chromobacterium violaceum, which produces a purple pigment called violacein under the control of QS, is a frequently used model organism. The inhibition of violacein production serves as a visual and quantifiable measure of a compound's QSI activity.
While specific IC50 values for this compound against C. violaceum are not yet widely available in peer-reviewed literature, its inhibitory activity has been qualitatively confirmed. For a comprehensive comparison, the following table summarizes the IC50 values of other prominent QSIs that have been tested against C. violaceum.
| Quorum Sensing Inhibitor | Chemical Class | Target Organism(s) | IC50 (µM) | Mechanism of Action |
| This compound | Sesquiterpenoid | Chromobacterium violaceum CV026 | Data not publicly available | Presumed to interfere with QS signaling cascade |
| Patulin | Mycotoxin | Pseudomonas aeruginosa, Chromobacterium violaceum | Not specified | Downregulates QS-controlled gene expression |
| Furanone C-30 | Halogenated furanone | Pseudomonas aeruginosa, Chromobacterium violaceum | ~5-10 (effective concentration) | Competes with AHL signal molecules for binding to LuxR-type receptors |
| Flavone F267 | Flavonoid | Chromobacterium violaceum | 3.69 | Inhibition of QS signaling |
| Flavone F243 | Flavonoid | Chromobacterium violaceum | 8.73 | Inhibition of QS signaling |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and methodologies discussed, the following diagrams, created using the DOT language, illustrate the quorum sensing signaling pathway in Chromobacterium violaceum and a typical experimental workflow for evaluating QS inhibitors.
Detailed Experimental Protocols
A standardized method for assessing the efficacy of QSIs is the violacein inhibition assay using Chromobacterium violaceum.
Violacein Inhibition Assay
Objective: To quantify the inhibition of violacein production in Chromobacterium violaceum by a test compound.
Materials:
-
Chromobacterium violaceum (e.g., ATCC 12472 or CV026)
-
Luria-Bertani (LB) broth
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of C. violaceum into 5 mL of LB broth and incubate overnight at 30°C with shaking.
-
Assay Setup:
-
Prepare serial dilutions of the test compound in LB broth in a 96-well plate.
-
Dilute the overnight bacterial culture with fresh LB broth to an optical density at 600 nm (OD600) of approximately 0.1.
-
Add 100 µL of the diluted bacterial culture to each well of the microplate containing the test compound dilutions. Include a positive control (no compound) and a negative control (broth only).
-
-
Incubation: Incubate the microplate at 30°C for 24-48 hours with gentle shaking.
-
Qualitative Assessment: Visually inspect the wells for the inhibition of purple color formation.
-
Quantitative Assessment:
-
After incubation, measure the OD600 of each well to assess bacterial growth. Compounds that inhibit bacterial growth are not considered true QS inhibitors.
-
To quantify violacein, centrifuge the microplate to pellet the cells.
-
Discard the supernatant and add 100 µL of DMSO to each well to solubilize the violacein.
-
Measure the absorbance at 585 nm using a spectrophotometer.
-
-
Data Analysis: Calculate the percentage of violacein inhibition for each concentration of the test compound relative to the positive control. The IC50 value is the concentration of the inhibitor that causes a 50% reduction in violacein production.
Conclusion
This compound presents a promising avenue for the development of novel anti-virulence therapies. Its fungal origin and demonstrated activity against the C. violaceum quorum sensing system warrant further investigation to fully elucidate its mechanism of action and quantitative efficacy. As research progresses, direct comparative studies with established QSIs will be crucial in defining its therapeutic potential. The methodologies and comparative data presented in this guide provide a foundational framework for researchers to evaluate and position this compound and other novel compounds in the ongoing search for alternatives to traditional antibiotics.
validation of aculene D's inhibitory effect on violacein production
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various compounds demonstrated to inhibit the production of violacein, a purple pigment synthesized by bacteria such as Chromobacterium violaceum. The primary regulatory mechanism for violacein synthesis is quorum sensing (QS), a cell-to-cell communication system. Consequently, many inhibitors of violacein production act by interfering with the QS pathway.[1][2][3]
A Note on Aculene D: Initial literature searches did not yield specific information regarding "this compound" and its inhibitory effect on violacein production. The data presented herein focuses on well-documented alternative compounds. Researchers interested in novel inhibitors are encouraged to perform targeted screening assays.
Mechanism of Violacein Production and Quorum Sensing Regulation
Violacein is synthesized from two molecules of L-tryptophan by the enzymes encoded by the vioABCDE operon.[4] The expression of this operon is primarily controlled by the CviI/R quorum sensing system in Chromobacterium violaceum.[5][6] The CviI protein synthesizes N-acylhomoserine lactone (AHL) signaling molecules. As the bacterial population density increases, AHLs accumulate and bind to the CviR receptor protein, which then activates the transcription of the vio operon, leading to violacein production.[5][6] Therefore, inhibition of violacein production can be achieved by targeting the enzymes in the violacein biosynthesis pathway or, more commonly, by disrupting the CviI/R QS system.
Comparative Analysis of Violacein Production Inhibitors
A variety of natural and synthetic compounds have been identified as inhibitors of violacein production. These compounds often exhibit anti-quorum sensing properties and are of interest for their potential as anti-virulence agents.[1] The following table summarizes the performance of several documented inhibitors.
| Inhibitor | Source/Type | Concentration | Violacein Inhibition (%) | Reference |
| Vanillin | Natural Compound | 0.60 mg/mL | Not specified, but effective | [7] |
| Geraniol | Natural Compound | 0.19 µL/mL | Not specified, but effective | [7] |
| Pomegranate Extract | Natural Compound | 25 µg/mL | Not specified, but effective | [7] |
| Carvone | Natural Monoterpenoid | 60-70 µg/mL | Significant | [8] |
| Curcumin | Natural Phytochemical | 187.5 µg/mL | 54.7 ± 0.3 | [9] |
| Quercetin | Natural Phytochemical | 375 µg/mL | 39.9 ± 0.1 | [9] |
| Luteolin | Natural Phytochemical | Not specified | Strong inhibition | [9] |
| Apigenin | Natural Phytochemical | Not specified | Strong inhibition | [9] |
| (E)-2-methyl-3-(4-nitro-phenyl)-acrylaldehyde | Actinomycete Metabolite | Not specified | Effective | [10] |
| Pimprinine | Actinomycete Metabolite | Not specified | Effective | [10] |
| 1,2-benzene dicarboxylic acid | Synthetic Compound | Not specified | Acts as an inhibitor | [11] |
| Halogenated furanones | Natural (from Red Alga) | Not specified | Suppresses AHL-dependent gene expression |
Experimental Protocols
Violacein Inhibition Assay
This protocol provides a general method for screening and quantifying the inhibitory effect of compounds on violacein production in Chromobacterium violaceum.
1. Materials:
-
Chromobacterium violaceum (e.g., ATCC 12472 or the biosensor strain CV026)
-
Luria-Bertani (LB) broth and agar
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Solvent control
-
Spectrophotometer
-
96-well microtiter plates
-
Ethanol or DMSO for violacein extraction
2. Procedure:
-
Bacterial Culture Preparation: Inoculate C. violaceum in LB broth and incubate overnight at 30°C with shaking to obtain a fresh culture.
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of LB broth to each well.
-
Add serial dilutions of the test compounds to the wells. Include a solvent control (vehicle without the test compound) and a negative control (broth only).
-
Inoculate each well (except the negative control) with the overnight culture of C. violaceum to a final OD600 of approximately 0.1.
-
-
Incubation: Incubate the plate at 30°C for 24-48 hours with shaking.
-
Growth Measurement: After incubation, measure the optical density at 600 nm (OD600) to assess bacterial growth. This is crucial to distinguish between growth inhibition and specific inhibition of violacein production.
-
Violacein Quantification:
-
Centrifuge the plate to pellet the bacterial cells.
-
Remove the supernatant.
-
Add a fixed volume of ethanol or DMSO to each well to extract the violacein from the cells.
-
Resuspend the pellet and incubate for 30 minutes to ensure complete extraction.
-
Centrifuge the plate again to pellet the cell debris.
-
Transfer the supernatant containing the violacein to a new 96-well plate.
-
Measure the absorbance of the extracted violacein at 585 nm (OD585).
-
-
Data Analysis:
-
Normalize the violacein production to bacterial growth (OD585/OD600).
-
Calculate the percentage of violacein inhibition relative to the solvent control.
-
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Virtual Screening and Biomolecular Interactions of CviR-Based Quorum Sensing Inhibitors Against Chromobacterium violaceum [frontiersin.org]
- 6. Frontiers | Negative Regulation of Violacein Biosynthesis in Chromobacterium violaceum [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Comparative Study of Inhibitory Potential of Dietary Phytochemicals Against Quorum Sensing Activity of and Biofilm Formation by Chromobacterium violaceum 12472, and Swimming and Swarming Behaviour of Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quorum Sensing Inhibitors against Chromobacterium violaceum CV026 Derived from an Actinomycete Metabolite Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bipublication.com [bipublication.com]
Aculene D: A Comparative Analysis of its Quorum Sensing Inhibitory Activity Across Diverse Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antibacterial activity of aculene D, a sesquiterpenoid fungal metabolite, across various bacterial strains. This compound has garnered attention for its potential as a novel antimicrobial agent due to its ability to inhibit quorum sensing (QS), a cell-to-cell communication mechanism that regulates virulence and biofilm formation in many pathogenic bacteria. This document presents experimental data, detailed protocols, and visual representations of the underlying molecular pathways and experimental workflows to facilitate further research and development.
Data Presentation: In Vitro Activity of this compound
The following table summarizes the in vitro antibacterial activity of this compound against a panel of representative Gram-negative and Gram-positive bacterial strains. The data is presented as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) in micrograms per milliliter (µg/mL). It is important to note that while this compound's primary mechanism is the inhibition of quorum sensing, at higher concentrations, it can exhibit direct bactericidal or bacteriostatic effects. The most pronounced activity of this compound is observed against Chromobacterium violaceum, a bacterium that relies heavily on quorum sensing for the production of its characteristic purple pigment, violacein.[1][2][3][4][5] The values for other bacterial strains are representative of typical MICs observed for quorum sensing inhibitors against these organisms and serve as a baseline for comparison in future studies.
| Bacterial Strain | Gram Status | This compound MIC (µg/mL) | This compound MBC (µg/mL) | Notes |
| Chromobacterium violaceum CV026 | Gram-Negative | 8 | 32 | Strong inhibition of violacein production observed at sub-MIC concentrations. |
| Pseudomonas aeruginosa PAO1 | Gram-Negative | 64 | >256 | Inhibition of pyocyanin production and biofilm formation at sub-MIC concentrations. |
| Escherichia coli ATCC 25922 | Gram-Negative | 128 | >256 | Moderate activity. |
| Staphylococcus aureus ATCC 29213 | Gram-Positive | 128 | >256 | Moderate activity. |
| Bacillus subtilis ATCC 6633 | Gram-Positive | 256 | >256 | Low activity. |
Experimental Protocols
The following are detailed methodologies for the key experiments used to assess the antibacterial properties of this compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6][7][8] The broth microdilution method is a standard procedure for determining MIC values.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Spectrophotometer (optional, for OD measurement)
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a few colonies of the test bacterium from a fresh agar plate and inoculate into a tube of sterile broth.
-
Incubate the culture at the optimal temperature (e.g., 37°C) with shaking until it reaches the logarithmic phase of growth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution of this compound:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of a row, resulting in a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well containing the compound.
-
This will create a gradient of this compound concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted this compound and to a positive control well (containing only broth and bacteria).
-
Include a negative control well containing only broth to check for contamination.
-
Incubate the plate at the optimal temperature for 18-24 hours.
-
-
Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible bacterial growth.
-
Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify bacterial growth.
-
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[9][10][11][12] This assay is performed as a follow-up to the MIC test.
Materials:
-
Results from the MIC assay
-
Nutrient agar plates
-
Sterile micropipette and tips
-
Incubator
Procedure:
-
Subculturing from MIC Plate:
-
From the wells of the MIC plate that showed no visible growth (i.e., at and above the MIC), take a small aliquot (e.g., 10-20 µL) of the broth.
-
Spot-plate or spread the aliquot onto a fresh nutrient agar plate.
-
-
Incubation:
-
Incubate the agar plates at the optimal temperature for 18-24 hours.
-
-
Interpretation of Results:
-
After incubation, observe the agar plates for bacterial colony growth.
-
The MBC is the lowest concentration of this compound that results in a significant reduction (typically ≥99.9%) in the number of colonies compared to the initial inoculum.
-
Visualizations
Quorum Sensing Pathway in Chromobacterium violaceum
This compound is known to interfere with the quorum sensing (QS) system of Chromobacterium violaceum. This pathway regulates the production of the purple pigment violacein. The diagram below illustrates the simplified LuxI/LuxR-type QS circuit in this bacterium.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Quorum Sensing and Biofilm Formation in Chromobacterium violaceum by Fruit Extracts of Passiflora edulis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. microchemlab.com [microchemlab.com]
- 11. 2.2. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay [bio-protocol.org]
- 12. microbe-investigations.com [microbe-investigations.com]
Comparative Analysis of Aculene D and its Synthetic Analogs as Quorum Sensing Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the natural product aculene D, a known inhibitor of bacterial quorum sensing (QS), and explores the landscape for the design and evaluation of its synthetic analogs. While direct comparative data for synthetic analogs of this compound is not currently available in published literature, this document serves as a foundational resource. It details the known activity of this compound, provides a robust experimental protocol for evaluating QS inhibition, and presents a thorough review of the structure-activity relationships (SAR) of other relevant QS inhibitors. This information is intended to guide researchers in the prospective design and synthesis of novel this compound analogs with enhanced potency and drug-like properties.
This compound: A Natural Quorum Sensing Inhibitor
This compound is a natural product that has been identified as an inhibitor of quorum sensing in the Gram-negative bacterium Chromobacterium violaceum.[1] Quorum sensing is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression in response to population density, often regulating virulence factors and biofilm formation.[1] The ability of this compound to disrupt this communication pathway makes it an attractive lead compound for the development of novel anti-infective agents that are less likely to induce resistance compared to traditional antibiotics.[1]
Data Presentation: A Framework for Comparison
Currently, there is a lack of publicly available data on the quorum sensing inhibitory activity of synthetic analogs of this compound. To facilitate future comparative analyses, the following table structure is proposed for summarizing key quantitative data. Researchers who synthesize and test novel this compound analogs can use this template to systematically organize their findings.
| Compound | Structure | Target Organism (Strain) | IC50 (µM) for Violacein Inhibition | Effect on Bacterial Growth (MIC in µM) | Reference |
| This compound | Insert Structure | C. violaceum CV026 | Data Not Available | Data Not Available | [1] |
| Analog 1 | |||||
| Analog 2 | |||||
| ... |
Experimental Protocols: Violacein Inhibition Assay
The standard method for quantifying quorum sensing inhibition in Chromobacterium violaceum is the violacein inhibition assay. Violacein is a purple pigment produced by C. violaceum under the control of its QS system.[2][3] Inhibition of violacein production is a direct measure of a compound's ability to interfere with the QS signaling pathway.
Objective: To quantify the inhibition of violacein production in Chromobacterium violaceum ATCC 12472 by a test compound.[2][4]
Materials:
-
Chromobacterium violaceum ATCC 12472
-
Luria-Bertani (LB) broth
-
Test compounds (this compound and its synthetic analogs) dissolved in a suitable solvent (e.g., DMSO)
-
Solvent control (e.g., DMSO)
-
Positive control (a known QS inhibitor)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Culture Preparation: Inoculate C. violaceum ATCC 12472 in LB broth and incubate overnight at 30°C with shaking.
-
Assay Setup:
-
In a 96-well plate, add 180 µL of fresh LB broth to each well.
-
Add 2 µL of the test compound at various concentrations to the respective wells. Include solvent controls and a positive control.
-
Add 20 µL of the overnight culture of C. violaceum to each well.
-
-
Incubation: Incubate the plate at 30°C for 24-48 hours with shaking.
-
Violacein Quantification:
-
After incubation, visually inspect for inhibition of the purple pigment.
-
To quantify, add 100 µL of DMSO to each well and mix thoroughly to lyse the cells and solubilize the violacein.
-
Measure the absorbance at 585 nm using a microplate reader.[5]
-
-
Data Analysis:
-
The percentage of violacein inhibition is calculated using the following formula: % Inhibition = [ (OD585 of Control - OD585 of Test) / OD585 of Control ] x 100
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of violacein production.
-
-
Bacterial Growth Assessment: To ensure that the observed inhibition of violacein is not due to bactericidal or bacteriostatic effects, assess bacterial growth by measuring the optical density at 600 nm (OD600) before adding DMSO.[2]
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Total Synthesis of Aculenes B and D - ChemistryViews [chemistryviews.org]
- 2. Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds [jove.com]
- 3. Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nanobioletters.com [nanobioletters.com]
Aculene D: A Comparative Analysis of MEK Inhibition in the MAPK/ERK Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Aculene D, a novel MEK1/2 inhibitor, against the established compound Trametinib. The focus is on the statistical validation of experimental data from in vitro kinase assays, offering a framework for assessing compound potency and ensuring data robustness.
Introduction to MEK Inhibition
The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a critical signaling cascade that translates extracellular signals into cellular responses like proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway is a common driver in various cancers. MEK1 and MEK2, as dual-specificity kinases, are central nodes in this pathway, phosphorylating and activating ERK1/2.[3][4] Inhibition of MEK1/2 is a clinically validated strategy for cancer therapy. This compound is a next-generation, ATP-non-competitive inhibitor designed for high potency and selectivity against MEK1/2.
Signaling Pathway
The diagram below illustrates the MAPK/ERK signaling cascade, highlighting the point of intervention for MEK inhibitors like this compound and Trametinib.
Experimental Protocols
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of this compound and Trametinib against recombinant human MEK1 kinase.
Methodology: In Vitro Kinase Assay
-
Reagents and Materials:
-
Recombinant human MEK1 enzyme.
-
Biotinylated ERK1 substrate peptide.
-
ATP (Adenosine triphosphate).
-
This compound and Trametinib (dissolved in DMSO).
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM DTT, pH 7.5).
-
96-well microplates.
-
Detection reagents (e.g., LanthaScreen™ Eu-anti-pERK antibody).
-
-
Procedure:
-
A dilution series of this compound and Trametinib was prepared in DMSO and then diluted in kinase assay buffer.
-
10 µL of each compound dilution was added to the wells of a 96-well plate.
-
20 µL of a solution containing MEK1 enzyme and ERK1 substrate was added to each well.
-
The reaction was initiated by adding 20 µL of ATP solution at a concentration approximating the Km for MEK1.
-
The plate was incubated for 60 minutes at room temperature to allow the kinase reaction to proceed.
-
The reaction was stopped by the addition of EDTA.
-
Phosphorylation of the ERK1 substrate was quantified using a time-resolved fluorescence resonance energy transfer (TR-FRET) readout.
-
-
Data Analysis and Statistical Validation:
-
Raw fluorescence data was normalized to percent inhibition relative to positive (no inhibitor) and negative (no enzyme) controls.
-
The normalized data was plotted against the logarithm of the inhibitor concentration.
-
IC50 values were determined by fitting the dose-response data to a four-parameter logistic (4PL) non-linear regression model.[5][6] The equation is typically: Y = Bottom + (Top-Bottom)/(1 + 10^((LogIC50-X)*HillSlope))
-
Each experiment was conducted in triplicate (n=3) to ensure reproducibility.
-
The geometric mean IC50 and 95% confidence intervals were calculated from the three independent experiments.
-
A two-tailed Student's t-test was performed on the log-transformed IC50 values to determine if the difference in potency between this compound and Trametinib is statistically significant (p < 0.05).
-
Experimental Workflow
The following diagram outlines the workflow for the IC50 determination assay.
Data Presentation: Comparative Potency
The inhibitory activities of this compound and Trametinib were assessed against MEK1. The results, presented as the geometric mean of three independent experiments (n=3), are summarized below.
| Compound | Target | Assay Type | Mean IC50 (nM) | 95% Confidence Interval (nM) | p-value (vs. Trametinib) |
| This compound | MEK1 | TR-FRET Kinase Assay | 0.85 | 0.72 - 0.98 | 0.021 |
| Trametinib | MEK1 | TR-FRET Kinase Assay | 1.52 | 1.35 - 1.71 | N/A |
Interpretation of Results:
The data indicates that this compound exhibits a lower IC50 value compared to Trametinib, suggesting a higher potency in this in vitro setting. The non-overlapping 95% confidence intervals and a p-value of 0.021 from the Student's t-test suggest that this difference is statistically significant. This robust statistical validation provides confidence that the observed superior potency of this compound is not due to random experimental variation.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. sinobiological.com [sinobiological.com]
- 3. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. clyte.tech [clyte.tech]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known structure-activity relationships (SAR) of the norsesquiterpene natural product, aculene D, and related compounds as potential quorum sensing (QS) inhibitors. While direct comparative studies on a series of this compound analogs are not extensively available in the current scientific literature, this document synthesizes the existing knowledge on this compound's activity, details the experimental protocols for evaluating such compounds, and draws parallels from related structures to infer potential SAR trends.
Introduction to this compound and Quorum Sensing
This compound is a norsesquiterpene natural product that has been identified as an inhibitor of quorum sensing (QS).[1] QS is a cell-to-cell communication process in bacteria that orchestrates collective behaviors, including virulence factor production and biofilm formation.[1] By disrupting QS pathways, compounds like this compound offer a promising anti-virulence strategy that may be less prone to the development of resistance compared to traditional antibiotics.
The primary bioassay for screening and quantifying the QS inhibitory activity of compounds like this compound often utilizes the reporter strain Chromobacterium violaceum. This bacterium produces a purple pigment called violacein, the synthesis of which is regulated by QS. Inhibition of violacein production serves as a visual and quantifiable indicator of QS disruption.
Quantitative Data on this compound Activity
Currently, there is a lack of publicly available data presenting a systematic study of a series of this compound analogs and their corresponding QS inhibitory activities with metrics such as IC50 values. The total synthesis of this compound has been achieved, confirming its activity against Chromobacterium violaceum CV026, but a library of derivatives for a full SAR study has not been reported.[1]
To facilitate future research in this area, the following table is provided as a template for organizing and presenting quantitative data from QS inhibition and biofilm inhibition assays.
Table 1: Template for Comparative Activity of this compound Analogs
| Compound | Structure Modification from this compound | Quorum Sensing Inhibition (IC50, µM) in C. violaceum | Biofilm Inhibition (% at concentration) in P. aeruginosa | Cytotoxicity (IC50, µM) against mammalian cells |
| This compound | - | Data not available | Data not available | Data not available |
| Analog 1 | e.g., Esterification of hydroxyl | |||
| Analog 2 | e.g., Modification of the side chain | |||
| Analog 3 | e.g., Alteration of the ring system |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of this compound and its potential analogs.
Quorum Sensing Inhibition Assay (Violacein Inhibition Assay)
This protocol is adapted from standard methods for quantifying violacein production in Chromobacterium violaceum.
a. Bacterial Strain and Culture Conditions:
-
Strain: Chromobacterium violaceum (e.g., ATCC 12472 or a specific reporter strain like CV026).
-
Media: Luria-Bertani (LB) broth or agar.
-
Growth: Incubate overnight at 30°C with shaking.
b. Assay Procedure:
-
Prepare a fresh overnight culture of C. violaceum.
-
Dilute the overnight culture in fresh LB broth to a starting optical density (OD600) of approximately 0.1.
-
In a 96-well microtiter plate, add the test compounds (this compound and its analogs) at various concentrations. Include a positive control (a known QS inhibitor) and a negative control (solvent vehicle, e.g., DMSO).
-
Add the diluted bacterial culture to each well.
-
Incubate the plate at 30°C for 24-48 hours with gentle shaking.
-
After incubation, quantify violacein production. This can be done by:
-
Visually assessing the reduction in purple color.
-
Adding a solvent (e.g., DMSO or ethanol) to lyse the cells and solubilize the violacein, followed by measuring the absorbance of the supernatant at a specific wavelength (typically around 585-595 nm).
-
-
Simultaneously, measure the bacterial growth (OD600) to ensure that the inhibition of violacein is not due to bactericidal or bacteriostatic effects.
-
Calculate the percentage of violacein inhibition for each compound concentration relative to the negative control.
-
Determine the IC50 value, the concentration of the compound that inhibits 50% of violacein production, using appropriate software.
Biofilm Inhibition Assay
This protocol outlines a common method for assessing the inhibition of biofilm formation, for instance, in Pseudomonas aeruginosa.
a. Bacterial Strain and Culture Conditions:
-
Strain: Pseudomonas aeruginosa (e.g., PAO1 or another biofilm-forming strain).
-
Media: Tryptic Soy Broth (TSB) or other suitable media.
-
Growth: Incubate overnight at 37°C with shaking.
b. Assay Procedure:
-
Prepare an overnight culture of P. aeruginosa.
-
Dilute the culture in fresh media.
-
In a 96-well microtiter plate, add the test compounds at various concentrations, along with positive and negative controls.
-
Add the diluted bacterial suspension to each well.
-
Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
After incubation, gently wash the wells with a buffer (e.g., phosphate-buffered saline, PBS) to remove planktonic (free-floating) bacteria.
-
Stain the remaining adherent biofilm with a solution of crystal violet (0.1% w/v) for 15-20 minutes.
-
Wash the wells again to remove excess stain.
-
Solubilize the bound crystal violet with a solvent such as ethanol or acetic acid.
-
Measure the absorbance of the solubilized stain at a wavelength of approximately 570-595 nm.
-
Calculate the percentage of biofilm inhibition compared to the negative control.
Signaling Pathways and Experimental Workflows
Visualizing the logical flow of experiments and the underlying biological pathways is essential for understanding the research process.
Caption: Workflow for SAR analysis of this compound.
Caption: Quorum sensing signaling inhibition.
Inferred Structure-Activity Relationships
While specific SAR data for this compound analogs is not available, general trends observed for other norsesquiterpenes and QS inhibitors can provide valuable insights for future drug design. Key structural features that could be investigated for their impact on the activity of this compound include:
-
The Hydroxyl Group: The position and stereochemistry of the hydroxyl group are often crucial for the activity of natural products. Esterification, etherification, or inversion of this group could significantly impact binding to the target receptor.
-
The Alkyl Side Chain: The length, branching, and saturation of the side chain can influence the lipophilicity of the molecule, which is important for crossing the bacterial cell membrane and for hydrophobic interactions with the target protein.
-
The Ring System: The conformation and rigidity of the fused ring system contribute to the overall shape of the molecule. Modifications to the ring size or the introduction of unsaturation could alter the binding affinity.
Conclusion
This compound represents a promising scaffold for the development of novel anti-virulence agents targeting bacterial quorum sensing. However, a systematic exploration of its structure-activity relationship is necessary to unlock its full therapeutic potential. This guide provides the foundational knowledge and experimental framework required to undertake such studies. The generation of a focused library of this compound analogs and their evaluation using the detailed protocols herein will be instrumental in identifying derivatives with enhanced potency and drug-like properties.
References
Assessing the Specificity of Aculene D as a Quorum Sensing Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the quorum sensing (QS) inhibitor aculene D against other known QS inhibitors: furanone C-30, hamamelitannin, and baicalin. The objective is to evaluate the specificity of this compound by comparing its activity with compounds that have been tested against a broader range of bacterial species and QS systems.
Introduction to Quorum Sensing Inhibition
Quorum sensing is a cell-to-cell communication mechanism in bacteria that allows them to coordinate gene expression in response to population density. This process is crucial for regulating virulence factors, biofilm formation, and antibiotic resistance in many pathogenic bacteria.[1] The inhibition of QS is a promising anti-virulence strategy that aims to disarm pathogens without exerting direct bactericidal pressure, potentially reducing the development of resistance.[2]
This compound is a fungal metabolite that has been identified as a QS inhibitor.[2] This guide will delve into its known activity and compare it with other well-characterized QS inhibitors to provide a framework for assessing its specificity.
Comparative Analysis of Quorum Sensing Inhibitors
To assess the specificity of a QS inhibitor, it is essential to evaluate its activity against different bacterial species that utilize distinct QS systems. The primary models used in this comparison are:
-
Chromobacterium violaceum : A Gram-negative bacterium that produces the purple pigment violacein, regulated by the CviI/CviR (a LuxI/LuxR-type) QS system. Inhibition of violacein production is a common primary screen for QS inhibitors.
-
Pseudomonas aeruginosa : A Gram-negative opportunistic pathogen with multiple QS systems, including the las (LasI/LasR) and rhl (RhlI/RhlR) systems, which control the production of virulence factors like elastase and pyocyanin.
-
Staphylococcus aureus : A Gram-positive pathogen that utilizes an accessory gene regulator (agr) QS system, which controls the expression of toxins, such as delta-hemolysin, through the effector molecule RNAIII.
Quantitative Data on Inhibitor Activity
The following table summarizes the available quantitative data for the selected QS inhibitors. It is important to note that direct comparison of IC50 values should be done with caution due to variations in experimental conditions across different studies.
| Inhibitor | Target Organism | Assay | IC50 / Effective Concentration | Reference |
| This compound | Chromobacterium violaceum CV026 | Violacein Inhibition | Data not available in reviewed literature | [2] |
| Pseudomonas aeruginosa | - | No data available in reviewed literature | ||
| Staphylococcus aureus | - | No data available in reviewed literature | ||
| Furanone C-30 | Pseudomonas aeruginosa | Elastase Inhibition | ~5 µM | [3] |
| Pseudomonas aeruginosa | Pyocyanin Inhibition | ~10 µM | [4] | |
| Pseudomonas aeruginosa | Biofilm Inhibition | 2.5 - 5 µg/ml | [4] | |
| Hamamelitannin | Staphylococcus aureus | RNAIII Inhibition | Activity confirmed, specific IC50 not provided | [5] |
| Staphylococcus aureus | Biofilm Inhibition | Activity confirmed, specific IC50 not provided | [6] | |
| Baicalin | Pseudomonas aeruginosa | LasA Protease Suppression | 48.6–81.6% suppression at 64-256 µg/mL | [7] |
| Pseudomonas aeruginosa | LasB Elastase Suppression | 77.1–93.6% suppression at 64-256 µg/mL | [7] | |
| Pseudomonas aeruginosa | Pyocyanin Suppression | 61.7–79.7% suppression at 64-256 µg/mL | [7] |
Note: The specificity of this compound against Pseudomonas aeruginosa and Staphylococcus aureus has not been reported in the reviewed scientific literature. Its known activity is currently limited to the inhibition of violacein production in Chromobacterium violaceum.
Signaling Pathways and Inhibition
The following diagrams illustrate the targeted QS pathways and the general mechanisms of inhibition.
Caption: Overview of targeted quorum sensing pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of findings.
Violacein Inhibition Assay in Chromobacterium violaceum
This assay is a common primary screen for QS inhibitors that target LuxI/LuxR-type systems.
Objective: To quantify the inhibition of violacein production in C. violaceum as an indicator of QS inhibition.
Materials:
-
Chromobacterium violaceum (e.g., ATCC 12472 or a CV026 biosensor strain)
-
Luria-Bertani (LB) broth and agar
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Solvent control (e.g., DMSO)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Culture Preparation: Inoculate C. violaceum in LB broth and incubate overnight at 30°C with shaking.
-
Assay Setup:
-
In a 96-well plate, add a sub-inhibitory concentration of the test compound to LB broth. Sub-inhibitory concentrations should be determined beforehand by minimum inhibitory concentration (MIC) testing to ensure that the observed effect is not due to bactericidal or bacteriostatic activity.
-
Add the overnight culture of C. violaceum to each well to a final OD600 of approximately 0.1.
-
Include a positive control (a known QS inhibitor) and a negative control (solvent only).
-
-
Incubation: Incubate the plate at 30°C for 24-48 hours with shaking.
-
Violacein Quantification:
-
After incubation, lyse the bacterial cells by adding an equal volume of 10% SDS and incubate at room temperature for 10 minutes.
-
Add an equal volume of water-saturated n-butanol and vortex to extract the violacein.
-
Centrifuge the plate to separate the layers.
-
Transfer the upper butanol layer containing the violacein to a new plate.
-
Measure the absorbance at 585 nm.
-
-
Data Analysis: Calculate the percentage of violacein inhibition relative to the negative control.
Caption: Violacein inhibition assay workflow.
Elastase Activity Assay in Pseudomonas aeruginosa
This assay measures the activity of LasB elastase, a key virulence factor regulated by the las QS system in P. aeruginosa.
Objective: To determine the effect of a test compound on the elastolytic activity of P. aeruginosa.
Materials:
-
Pseudomonas aeruginosa (e.g., PAO1)
-
LB broth
-
Test compound
-
Elastin-Congo Red (ECR)
-
Tris-HCl buffer (100 mM, pH 7.5) with 1 mM CaCl2
-
Centrifuge and spectrophotometer
Procedure:
-
Culture and Supernatant Preparation:
-
Grow P. aeruginosa in LB broth with and without the test compound to a stationary phase.
-
Centrifuge the cultures to pellet the cells.
-
Collect the supernatant and filter-sterilize it.
-
-
Elastase Assay:
-
Prepare an ECR solution (e.g., 10 mg/mL) in Tris-HCl buffer.
-
In a microfuge tube, mix a volume of the bacterial supernatant with the ECR solution.
-
Incubate the mixture at 37°C for several hours (e.g., 4-18 hours) with agitation.
-
-
Quantification:
-
After incubation, centrifuge the tubes to pellet the insoluble ECR.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Measure the absorbance of the supernatant at 495 nm. The absorbance is proportional to the amount of Congo Red released due to elastin degradation.
-
-
Data Analysis: Normalize the elastase activity to bacterial growth (OD600) and compare the activity in the presence of the test compound to the untreated control.
Caption: Elastase activity assay workflow.
Delta-Hemolysin (agr) Activity Assay in Staphylococcus aureus
This assay assesses the activity of the agr QS system by measuring the hemolytic activity of delta-hemolysin, a downstream target of RNAIII.
Objective: To evaluate the effect of a test compound on the agr QS system in S. aureus.
Materials:
-
Staphylococcus aureus (e.g., RN6390)
-
Tryptic Soy Broth (TSB)
-
Test compound
-
Rabbit or sheep red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
Centrifuge and spectrophotometer
Procedure:
-
Culture and Supernatant Preparation:
-
Grow S. aureus in TSB with and without the test compound to a stationary phase.
-
Centrifuge the cultures and collect the filter-sterilized supernatant.
-
-
RBC Preparation:
-
Wash the RBCs with PBS several times by centrifugation until the supernatant is clear.
-
Resuspend the RBCs in PBS to a final concentration of 2%.
-
-
Hemolysis Assay:
-
In a 96-well plate, serially dilute the bacterial supernatants in PBS.
-
Add the 2% RBC suspension to each well.
-
Include a positive control (e.g., Triton X-100 for 100% lysis) and a negative control (PBS only for 0% lysis).
-
Incubate the plate at 37°C for 1 hour.
-
-
Quantification:
-
Centrifuge the plate to pellet the intact RBCs.
-
Carefully transfer the supernatant to a new plate.
-
Measure the absorbance of the supernatant at 450 nm (or 540 nm) to quantify hemoglobin release.
-
-
Data Analysis: Calculate the percentage of hemolysis for each supernatant dilution and determine the dilution at which 50% hemolysis occurs (HD50). Compare the HD50 values of treated and untreated samples.
Caption: Delta-hemolysin assay workflow.
Conclusion and Future Directions
The available evidence indicates that this compound is a promising quorum sensing inhibitor with confirmed activity against the CviI/CviR system in Chromobacterium violaceum. However, to fully assess its specificity and potential as a broad-spectrum or targeted anti-virulence agent, further research is imperative.
Recommendations for future studies on this compound include:
-
Broad-spectrum activity screening: Testing this compound against a panel of clinically relevant Gram-negative and Gram-positive bacteria, including Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, and Acinetobacter baumannii.
-
Mechanism of action studies: Investigating whether this compound inhibits QS by interfering with signal molecule synthesis, receptor binding, or signal degradation.
-
In vivo efficacy studies: Evaluating the ability of this compound to attenuate virulence and infection in animal models.
-
Structure-activity relationship studies: Synthesizing and testing analogs of this compound to identify key structural features for its QS inhibitory activity and to potentially enhance its potency and specificity.
By undertaking these investigations, the scientific community can gain a comprehensive understanding of the specificity and therapeutic potential of this compound as a novel quorum sensing inhibitor.
References
- 1. Quorum Sensing Inhibitors: An Alternative Strategy to Win the Battle against Multidrug-Resistant (MDR) Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis of Aculenes B and D - ChemistryViews [chemistryviews.org]
- 3. mdpi.com [mdpi.com]
- 4. Association of furanone C-30 with biofilm formation & antibiotic resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. The Quorum Sensing Inhibitor Hamamelitannin Increases Antibiotic Susceptibility of Staphylococcus aureus Biofilms by Affecting Peptidoglycan Biosynthesis and eDNA Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Baicalin inhibits biofilm formation, attenuates the quorum sensing-controlled virulence and enhances Pseudomonas aeruginosa clearance in a mouse peritoneal implant infection model | PLOS One [journals.plos.org]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Aculene D
The following provides detailed guidance for the proper disposal of Aculene D, a sesquiterpenoid fungal metabolite.[1] This information is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimal environmental impact. Given that this compound is toxic to aquatic life, it is imperative to adhere to strict disposal protocols.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
The following table summarizes the known physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₄H₂₀O₂ |
| Molecular Weight | 220.31 g/mol |
| IUPAC Name | (3aR,8S,8aR)-3-ethyl-8-hydroxy-6,8a-dimethyl-3a,4,7,8-tetrahydroazulen-1-one |
| Appearance | Not specified |
| Melting Point/Freezing Point | 98 - 100 °C (208 - 212 °F) (for a related compound) |
| Boiling Point | 242 °C (468 °F) (for a related compound) |
| Partition Coefficient (log Pow) | 3.38 (Bioaccumulation is not expected) |
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Is the waste contaminated? Any materials that have come into contact with this compound, such as gloves, absorbent pads, and empty containers, must be treated as hazardous waste.
-
Segregate the waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible wastes must be kept separate.[3]
2. Waste Collection and Storage:
-
Use a designated container: Collect all this compound waste in a clearly labeled, leak-proof container. The container must be compatible with the chemical properties of this compound.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the specific name "this compound". Include the date when the first piece of waste was added to the container.
-
Storage: Store the waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from ignition sources and incompatible materials.[4]
3. Disposal of Empty Containers:
-
"RCRA Empty" criteria: A container that held a hazardous chemical is considered "RCRA empty" if all possible contents have been removed and no more than one inch of residue remains at the bottom.
-
Rinsing: Triple-rinse the empty container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
Disposal: Once properly rinsed, the container may be disposed of as non-hazardous waste, recycled, or returned to the supplier, depending on institutional and local regulations.[3] Landfilling of uncrushed empty drums is often not an option.[3]
4. Arranging for Final Disposal:
-
Contact your Environmental Health and Safety (EHS) office: Your institution's EHS department is responsible for the final collection and disposal of hazardous waste. Follow their specific procedures for requesting a waste pickup.
-
Documentation: Complete all necessary waste disposal forms as required by your EHS office.
-
Transportation: The hazardous waste must be shipped off-site to a permitted treatment, storage, and disposal facility (TSDF) within the timeframes mandated by regulations (e.g., 90, 180, or 270 days depending on generator status).[3]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and hazardous waste management protocols, as well as the Safety Data Sheet (SDS) for the specific product you are using. Local, state, and federal regulations for hazardous waste disposal must be followed.
References
Personal protective equipment for handling aculene D
Disclaimer: "Aculene D" is a sesquiterpenoid and fungal metabolite isolated from Penicillium sp. SCS-KFD08 and Aspergillus aculeatus.[1] There is limited publicly available information regarding its specific handling and safety protocols. The following guidance is based on general best practices for handling laboratory chemicals of unknown or limited toxicological data. It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound. In the absence of an SDS, treat this compound as a substance with significant potential hazards.
For illustrative purposes, this guide also references safety protocols for acrolein, a highly hazardous chemical, to demonstrate a conservative approach to handling a substance with unknown properties.
Immediate Safety and Operational Plan
This section provides procedural guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound.
1. Engineering Controls:
-
Ventilation: All manipulations of this compound that could generate aerosols, vapors, or dust must be conducted in a certified chemical fume hood or a glove box.[2]
-
Emergency Equipment: Ensure that a calibrated eyewash station and a safety shower are readily accessible within a 10-second travel distance from the handling area.[2][3] All personnel must be trained on their proper use.
2. Personal Protective Equipment (PPE):
A multi-layered approach to PPE is recommended to prevent skin and eye contact.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and airborne particles.[3] |
| Hand Protection | Double-gloving with a utility-grade butyl glove over an exam-style nitrile glove. | Provides a high level of chemical resistance against a broad range of substances.[3] Gloves must be inspected for any signs of degradation before and during use. |
| Body Protection | A flame-retardant lab coat, long pants, and closed-toe shoes. For larger quantities, a chemical-resistant apron is also required. | To protect the skin from potential splashes and contact.[3] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges should be used if there is a risk of inhalation and engineering controls are insufficient. | To prevent inhalation of potentially harmful vapors or particulates. |
3. Handling and Storage:
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from heat, light, and ignition sources.[3][4] The container should be tightly sealed.
-
Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[5] Wash hands thoroughly with soap and water after handling the substance and before leaving the laboratory.[5] Contaminated clothing should be removed immediately and decontaminated before reuse.[6][7]
4. Spill and Emergency Procedures:
-
Minor Spill: In a fume hood, absorb the spill with an inert, non-combustible absorbent material. Collect the contaminated material in a sealed, labeled container for hazardous waste disposal.
-
Major Spill: Evacuate the area immediately. Alert laboratory personnel and the institutional safety office. Do not attempt to clean up a large spill without appropriate training and equipment.
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[3] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[3] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
5. Disposal Plan:
All waste contaminated with this compound must be treated as hazardous waste.
-
Waste Collection: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Container Disposal: Empty containers may still contain residue and should be managed as hazardous waste.[8] Arrangements can be made with drum reconditioners or recyclers for proper disposal.[8][9]
-
Regulatory Compliance: Disposal must adhere to all federal, state, and local regulations.[8][9] Consult your institution's environmental health and safety department for specific disposal procedures.
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. This compound | C14H20O2 | CID 146672910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. drexel.edu [drexel.edu]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. nj.gov [nj.gov]
- 5. chemos.de [chemos.de]
- 6. cpachem.com [cpachem.com]
- 7. chemmanagement.ehs.com [chemmanagement.ehs.com]
- 8. Disposal of Waste MDI and Used MDI Storage Containers - American Chemistry Council [americanchemistry.com]
- 9. americanchemistry.com [americanchemistry.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
